Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJBJVHLJIVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494581 | |
| Record name | Ethyl (4,6-dichloropyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-10-2 | |
| Record name | Ethyl 4,6-dichloro-2-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63155-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (4,6-dichloropyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its key characteristics, provides a representative synthesis protocol, and includes a workflow diagram for its preparation.
Core Chemical and Physical Properties
This compound is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the ring. The properties of this specific compound are summarized in the table below.
| Property | Value |
| CAS Number | 63155-10-2[1] |
| Molecular Formula | C8H8Cl2N2O2[1] |
| Molecular Weight | 235.07 g/mol [1] |
| Melting Point | 50-51 °C (Solvent: Ligroine)[1] |
| Boiling Point | 308.6 ± 32.0 °C at 760 mmHg[1] |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Flash Point | 140.5 ± 25.1 °C[1] |
| Refractive Index | 1.537[1] |
| Polar Surface Area (PSA) | 52.08 Ų[1] |
| logP (XLogP3) | 2.20[1] |
Experimental Protocols: Synthesis
The synthesis of pyrimidine acetate derivatives often involves the reaction of a substituted pyrimidine with an ethyl ester in the presence of a base. The following is a representative protocol for the synthesis of a similar compound, which can be adapted for this compound.
Representative Synthesis of an Ethyl Pyrimidine Acetate Derivative [2]
-
Reactants:
-
Substituted pyrimidine (e.g., 4,6-dimethyl-2-methylsulfonylpyrimidine)
-
Ethyl glycolate
-
Potassium carbonate (as a base)
-
-
Solvent:
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
A solution of the substituted pyrimidine and ethyl glycolate is prepared in DMF.
-
Potassium carbonate is added to the solution with stirring.
-
The mixture is stirred at ambient temperature, typically overnight.
-
The reaction mixture is then poured into water and extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with water.
-
The organic layers are combined, dried over a drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent mixture (e.g., a 30:70 mixture of ethyl acetate and hexane) to obtain the pure compound.[2]
-
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of an ethyl pyrimidine acetate derivative.
Safety and Handling
While specific hazard information for this compound is not extensively detailed, general laboratory safety precautions should be followed. Handling should occur in a well-ventilated area, and appropriate personal protective equipment, such as gloves and eye protection, should be worn to avoid contact with skin and eyes.[1] For related compounds, such as 4,6-Dichloropyrimidine, hazards include acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and serious eye damage.[3] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis can be achieved through established protocols for pyrimidine derivatives. This guide provides essential technical information for researchers and professionals working with this compound, enabling its effective and safe use in further research and development.
References
An In-depth Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, offers a plausible synthesis pathway, and explores its potential biological significance based on the activities of structurally related compounds.
Chemical Structure and Properties
This compound is a pyrimidine derivative with the chemical formula C₈H₈Cl₂N₂O₂ and a molecular weight of 235.07 g/mol . The core of the molecule is a pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3. This ring is substituted with two chlorine atoms at positions 4 and 6, and an ethyl acetate group at position 2. The presence of the electron-withdrawing chlorine atoms and the ester functional group makes this a versatile intermediate for further chemical modifications.
A visual representation of the chemical structure is provided below:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach for the Synthesis of Dichloropyrimidine Derivatives
The following is a generalized protocol for the synthesis of a dichloropyrimidine scaffold, which could be adapted for the synthesis of the target molecule.
Step 1: Synthesis of the Pyrimidine Core (e.g., 2-Amino-4,6-dihydroxypyrimidine)
-
In a round-bottom flask, dissolve diethyl malonate and guanidine hydrochloride in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide, to the mixture.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and acidify to precipitate the product.
-
Filter, wash with cold water, and dry the resulting solid to obtain the pyrimidine core.
Step 2: Chlorination of the Pyrimidine Core
-
In a fume hood, carefully add the dried pyrimidine core to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to scavenge the HCl produced.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base like sodium bicarbonate.
-
Filter the precipitate, wash with water, and dry to obtain the dichlorinated pyrimidine.
Step 3: Introduction of the Ethyl Acetate Moiety This step is more speculative and would require significant optimization. A Sandmeyer-type reaction on a 2-amino-4,6-dichloropyrimidine could be a potential route to introduce a group that can be further converted to the acetate. Alternatively, direct C-H activation and subsequent functionalization at the 2-position of 4,6-dichloropyrimidine could be explored using modern coupling techniques.
Structural Elucidation: Spectroscopic Data
While experimental spectra for this compound are not publicly available, predicted spectroscopic data can provide valuable insights for its identification and characterization.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | s | 1H | H-5 (pyrimidine ring) |
| ~4.30 | q | 2H | -O-CH₂-CH₃ |
| ~3.90 | s | 2H | -CH₂-COOEt |
| ~1.30 | t | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (ester) |
| ~165 | C-2 (pyrimidine ring) |
| ~162 | C-4, C-6 (pyrimidine ring) |
| ~118 | C-5 (pyrimidine ring) |
| ~62 | -O-CH₂-CH₃ |
| ~45 | -CH₂-COOEt |
| ~14 | -O-CH₂-CH₃ |
Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 234 and 236, with an isotopic pattern characteristic of two chlorine atoms. Key fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), and the entire ethyl acetate moiety.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, the dichloropyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[1][2][3]
Kinase Inhibition
Many clinically approved and investigational drugs for cancer therapy contain a pyrimidine core. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The chlorine atoms at the 4 and 6 positions can serve as handles for further synthetic modifications to improve potency and selectivity, or they can interact with the protein target.[1]
The general structure-activity relationship (SAR) for many pyrimidine-based kinase inhibitors suggests that substitutions at the 2, 4, and 5 positions of the pyrimidine ring are critical for determining their target profile and inhibitory activity.[4][5] The ethyl acetate group at the 2-position of the title compound could potentially be modified to introduce functionalities that interact with the solvent-exposed region of the kinase active site.
Caption: Logical diagram of potential kinase inhibition by a dichloropyrimidine derivative.
Given the prevalence of dichloropyrimidine scaffolds in oncology drug discovery, it is plausible that this compound or its derivatives could exhibit inhibitory activity against various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or others.[6][7] Further screening and biological evaluation would be necessary to determine its specific targets and therapeutic potential.
Conclusion
This compound is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic strategy, and an outlook on its potential biological applications, particularly in the realm of kinase inhibition for cancer therapy. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its utility in the development of novel therapeutic agents.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate (CAS: 63155-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a substituted pyrimidine derivative featuring a dichlorinated core and an ethyl acetate group at the 2-position. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The presence of reactive chlorine atoms and an ester functionality makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity, and potential applications based on available data and established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 63155-10-2 | N/A |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | N/A |
| Molecular Weight | 235.07 g/mol | N/A |
| Melting Point | 50-51 °C (from ligroine) | [1][2] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. | Inferred |
| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. | [1] |
Synthesis
A potential synthesis could involve the reaction of a suitable C-nucleophile derived from ethyl acetate with a highly electrophilic pyrimidine precursor. One such precursor is 4,6-dichloro-2-(methylsulfonyl)pyrimidine, where the methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution.
Representative Experimental Protocol
Disclaimer: The following is a representative, hypothetical protocol and has not been experimentally validated. It should be adapted and optimized by qualified personnel.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
4,6-dichloro-2-(methylsulfonyl)pyrimidine
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl acetate (1.2 equivalents) in anhydrous THF to the flask via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Nucleophilic Substitution: Cool the freshly prepared ethyl acetate enolate solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve 4,6-dichloro-2-(methylsulfonyl)pyrimidine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4- and 6-positions can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity makes the compound a valuable building block for creating a library of substituted pyrimidine derivatives.
Given that many pyrimidine derivatives are key intermediates in the synthesis of kinase inhibitors, it is plausible that this compound could serve a similar role. For instance, related pyrimidine structures are central to the pharmacophore of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and myeloproliferative disorders.
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted data based on the analysis of its structure and comparison with similar compounds.
5.1. ¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.4 | s | 1H | H-5 (pyrimidine ring) |
| ~4.3 | q | 2H | -O-CH₂ -CH₃ |
| ~4.0 | s | 2H | -CH₂ -COOEt |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
5.2. ¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O (ester) |
| ~165 | C -2 (pyrimidine ring) |
| ~162 | C -4 and C -6 (pyrimidine ring) |
| ~120 | C -5 (pyrimidine ring) |
| ~62 | -O-CH₂ -CH₃ |
| ~45 | -CH₂ -COOEt |
| ~14 | -O-CH₂-CH₃ |
5.3. Mass Spectrometry
The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234 and 236, with an isotopic pattern characteristic of two chlorine atoms. Major fragmentation pathways would likely involve the loss of the ethoxy group (-OEt, m/z 45) and the entire ethyl acetate side chain.
Biological Context and Signaling Pathways
While no specific biological activity has been reported for this compound itself, its structural similarity to intermediates used in the synthesis of kinase inhibitors suggests its potential utility in this area. Pyrimidine-based compounds often act as ATP-competitive inhibitors of kinases by binding to the hinge region of the enzyme's active site.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Many approved and investigational drugs targeting this pathway, such as Tofacitinib and Baricitinib, feature a pyrimidine-based core. Although isomers of the title compound have been linked to JAK inhibitor synthesis, the following diagram illustrates a generalized mechanism of how a hypothetical kinase inhibitor derived from a pyrimidine scaffold might function.[1]
Safety and Handling
As a chlorinated organic compound and a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its dichloropyrimidine core provides a platform for diverse chemical modifications, making it a potentially useful building block for the synthesis of complex heterocyclic compounds. While direct biological data is scarce, its structural features suggest its utility in the development of kinase inhibitors and other pharmacologically active agents. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully explore its potential in drug discovery and development.
References
Technical Guide: Physicochemical and Analytical Characterization of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate characterization of its physicochemical properties, including its precise molecular weight, is fundamental for its application in synthetic chemistry and drug development. This document provides a comprehensive overview of the key properties of this compound and outlines detailed experimental protocols for its analytical characterization, with a primary focus on the determination of its molecular weight by mass spectrometry.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are crucial for reaction stoichiometry, analytical method development, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 235.07 g/mol | [1][2][3][4] |
| Exact Mass | 235.0014 Da | [1] |
| CAS Number | 63155-10-2 | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Melting Point | 50-51 °C | [1] |
| Boiling Point | 308.6 ± 32.0 °C at 760 mmHg | [1] |
| Flash Point | 140.5 ± 25.1 °C | [1] |
| InChI Key | BVWJBJVHLJIVST-UHFFFAOYSA-N | [1][4] |
Experimental Protocols for Characterization
The identity and purity of this compound must be confirmed through rigorous analytical methods. Mass spectrometry is the definitive technique for confirming molecular weight, while NMR spectroscopy is used to elucidate the chemical structure.
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a compound's molecular weight.[5][6]
Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is dependent on their mass-to-charge ratio, which allows the mass spectrometer to separate and detect them. For small organic molecules, electrospray ionization (ESI) is a common and effective technique.[7]
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[7]
-
If the initial solution is too concentrated, perform a serial dilution with the same solvent to reach the optimal concentration range for the instrument.[7]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidic lines.[7]
-
-
Instrument Setup (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.[6]
-
Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy (typically within 5 ppm).[6]
-
Infusion: Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).
-
The expected primary ion will be the protonated molecule [M+H]⁺. Given the molecular weight of 235.07, the expected m/z would be approximately 236.08.
-
Observe the characteristic isotopic pattern for a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the experimentally measured exact mass to the theoretically calculated mass (235.0014 Da for the monoisotopic mass) to confirm the elemental composition.[6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
Principle: Atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the intramolecular environment of the atom, providing information about the molecular structure. For organic molecules, ¹H and ¹³C NMR are standard.[8]
Detailed Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher):
-
Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and optimal peak shape.[8]
-
-
Data Acquisition (¹H NMR):
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.[8]
-
Spectral Width: 0-12 ppm.
-
-
Data Acquisition (¹³C NMR):
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, as ¹³C has a low natural abundance).
-
Spectral Width: 0-200 ppm.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform to the acquired data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate ¹H NMR signals to determine proton ratios and analyze splitting patterns (multiplicity) to deduce neighboring protons.
-
Analyze the chemical shifts in both ¹H and ¹³C spectra to assign signals to specific atoms within the molecule.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for compound characterization and a representative synthetic pathway.
Caption: Logical workflow for the analytical characterization of a chemical compound.
References
- 1. echemi.com [echemi.com]
- 2. 63155-10-2|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a pyrimidine derivative of interest to researchers and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of a dihydroxypyrimidine intermediate, followed by a chlorination step. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate a thorough understanding of the synthesis.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a two-step sequence:
-
Step 1: Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate. This initial step involves the cyclocondensation of diethyl malonate with an appropriate amidine derivative, in this case, ethyl 2-amidinacetate, in the presence of a base. This reaction constructs the core pyrimidine ring.
-
Step 2: Chlorination of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate. The dihydroxy intermediate is then converted to the target dichloropyrimidine derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
The overall reaction scheme is depicted below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Reagents:
-
Diethyl malonate
-
Ethyl 2-amidinacetate hydrochloride
-
Sodium ethoxide (or sodium metal)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl 2-amidinacetate hydrochloride, and stir the mixture until the salt has reacted to form the free amidine.
-
Add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the sodium salt of the dihydroxypyrimidine.
-
Filter the precipitate and wash it with cold ethanol.
-
Dissolve the precipitate in water and acidify with an acid like acetic acid or hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum to yield Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate.
The chlorination of 4,6-dihydroxypyrimidines is a well-documented transformation, typically employing phosphorus oxychloride (POCl₃), often with a tertiary amine base as an acid scavenger.[2][3][4][5]
Reagents:
-
Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline or Pyridine (optional, as a catalyst and acid scavenger)
-
Ice-cold water
-
Sodium carbonate or sodium hydroxide solution for neutralization
Procedure:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser with a drying tube, and an addition funnel, charge phosphorus oxychloride and Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate. POCl₃ can be used in excess, serving as both the reagent and the solvent.[4]
-
Heating and Addition of Base: Heat the mixture with stirring. If a base is used, it is added slowly through the addition funnel while maintaining the reaction temperature. For instance, N,N-dimethylaniline can be added while keeping the temperature between 60-70°C.[2]
-
Reaction: After the addition of the base (if any), continue to stir the reaction mixture at the desired temperature for several hours until the reaction is complete, as monitored by TLC.[2][3]
-
Workup:
-
Caution: This step must be performed in a well-ventilated fume hood as it generates HCl gas.
-
After cooling the reaction mixture, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and water.[2]
-
Neutralize the acidic aqueous solution with a saturated sodium carbonate solution or a sodium hydroxide solution to precipitate the crude product.[3]
-
-
Isolation and Purification:
-
Collect the solid product by filtration and wash thoroughly with water.[2]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, benzene) or by column chromatography on silica gel.
-
Quantitative Data for Chlorination
The reaction conditions for the chlorination of dihydroxypyrimidines can vary. The following table summarizes conditions reported for analogous transformations, providing a basis for optimization.
| Starting Material | Chlorinating Agent | Base (if any) | Molar Ratio (POCl₃:Substrate:Base) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-amino-2,6-dihydroxypyrimidine | POCl₃ | N,N-dimethylaniline | 3.5:1:2 | 60-70 | 4 | ~86 | [2][5] |
| 4-amino-2,6-dihydroxypyrimidine | POCl₃ | Pyridine | 2:1:1 | 160 | 2 | 85 | [3] |
| 2,4-dihydroxy-5-bromopyrimidine | POCl₃ | Pyridine | 2:1:1 | 160 | 2 | 90.5 | [3] |
| 4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | 4-6:1:(not specified) | Reflux | Not specified | High | [4] |
Process Visualization
The following diagrams illustrate the experimental workflow for the chlorination step and the logical relationship of the synthesis.
Caption: Experimental workflow for the chlorination of the dihydroxy intermediate.
References
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its utility stems from the reactive dichloropyrimidine core, which allows for selective functionalization at the 4- and 6-positions, and the ester moiety at the 2-position, which can be further modified. This technical guide provides a comprehensive overview of the common starting materials and synthetic routes for the preparation of this important intermediate, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategy
The synthesis of this compound typically proceeds through a convergent strategy. This involves the initial construction of a pyrimidine ring system, followed by chlorination and subsequent introduction of the ethyl acetate side chain at the 2-position. The most common and economically viable starting materials for the pyrimidine core are diethyl malonate and a source of the amidine functionality.
Synthesis of the 4,6-Dichloropyrimidine Core
A primary and crucial intermediate in the synthesis of the target molecule is 4,6-dichloropyrimidine. The most prevalent and well-documented pathway to this intermediate begins with the condensation of diethyl malonate with an amidine source, followed by chlorination.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
The initial step involves the formation of the pyrimidine ring to yield 4,6-dihydroxypyrimidine. This is typically achieved through the condensation of diethyl malonate with formamide or acetamidine hydrochloride in the presence of a strong base like sodium ethoxide or sodium methoxide.
Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine from Diethyl Malonate and Formamide [1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Reagent Addition: To the cooled sodium ethoxide solution, add formamide. Subsequently, slowly add diethyl malonate to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours to ensure complete cyclization.
-
Work-up: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 4,6-dihydroxypyrimidine.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford the desired product.
| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield |
| Diethyl Malonate | Formamide | Sodium Ethoxide | Ethanol | 4 hours (reflux) | >83% |
Table 1: Quantitative data for the synthesis of 4,6-Dihydroxypyrimidine.
Step 2: Chlorination of 4,6-Dihydroxypyrimidine
The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a critical chlorination step. This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine to neutralize the generated HCl. Alternative chlorinating agents like phosgene or thionyl chloride have also been reported.
Experimental Protocol: Chlorination using Phosphorus Oxychloride [2]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, suspend 4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.
-
Base Addition: Slowly add a tertiary amine (e.g., N,N-dimethylaniline) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product can be purified by distillation or recrystallization.
| Starting Material | Chlorinating Agent | Base | Reaction Temperature | Yield |
| 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride | N,N-Dimethylaniline | Reflux | 81% |
Table 2: Quantitative data for the synthesis of 4,6-Dichloropyrimidine.
Introduction of the Ethyl Acetate Side Chain
The final key transformation is the introduction of the ethyl 2-acetate group at the 2-position of the 4,6-dichloropyrimidine ring. While direct C-H functionalization is challenging, a more common approach involves starting with a pre-functionalized pyrimidine derivative. A plausible, though not explicitly detailed in the provided search results for the exact target, synthetic route would involve a 2-substituted-4,6-dichloropyrimidine that can be elaborated to the desired side chain. One such precursor is 4,6-dichloro-2-methylpyrimidine.
Synthesis of 4,6-Dichloro-2-methylpyrimidine
This intermediate can be synthesized following a similar two-step procedure as for 4,6-dichloropyrimidine, but using acetamidine hydrochloride instead of formamide in the initial condensation with diethyl malonate.
Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine [3][4]
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium methoxide in methanol.
-
Reagent Addition: Add acetamidine hydrochloride and dimethyl malonate to the sodium methoxide solution.
-
Reaction: Heat the mixture to 18-25 °C and stir for 3-5 hours.
-
Work-up: Remove methanol under reduced pressure, dissolve the residue in water, and acidify with hydrochloric acid to a pH of 1-2.
-
Isolation: The precipitated white solid is collected by filtration, washed, and dried.
Experimental Protocol: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine [4]
-
Reaction Setup: In a suitable solvent like dichloroethane, add 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline.
-
Chlorinating Agent Addition: Heat the mixture to reflux and slowly add a solution of triphosgene in dichloroethane.
-
Reaction: Maintain the reflux for 6-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is washed, dried, and concentrated. The crude product is then purified by recrystallization.
| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield |
| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-Diethylaniline | - | Dichloroethane | 6-8 hours (reflux) | High |
Table 3: Quantitative data for the chlorination of 4,6-Dihydroxy-2-methylpyrimidine.
Elaboration of the 2-Methyl Group to the Ethyl Acetate Side Chain
While a direct, one-step conversion from the 2-methyl group to the ethyl acetate side chain is not commonly reported, a multi-step sequence can be envisioned. This would likely involve radical halogenation of the methyl group to form a 2-(halomethyl) derivative, followed by a nucleophilic substitution with a cyanide source to give the corresponding acetonitrile. Subsequent hydrolysis and esterification would yield the final product. A more direct approach, if a suitable precursor is available, would be a Reformatsky-type reaction.
Conceptual Experimental Workflow: Reformatsky Reaction
A hypothetical, yet plausible, approach for the synthesis of the target molecule could involve a Reformatsky reaction. This would likely require a 2-carbonyl derivative of 4,6-dichloropyrimidine as a starting material.
-
Reagent Preparation: The Reformatsky reagent is typically prepared in situ by reacting an α-halo ester, such as ethyl bromoacetate, with zinc metal.[5][6]
-
Reaction: The pre-formed or in situ generated organozinc reagent would then be reacted with a suitable 2-electrophilic pyrimidine derivative, for instance, 4,6-dichloropyrimidine-2-carbaldehyde.
-
Work-up: The reaction is then quenched with an acidic aqueous solution to hydrolyze the zinc alkoxide intermediate and yield the β-hydroxy ester, which in this case would be the target molecule.
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of 4,6-Dichloropyrimidine.
Caption: Conceptual pathway to the target molecule.
Conclusion
The synthesis of this compound relies on a robust and well-established synthetic sequence starting from readily available and cost-effective materials like diethyl malonate. The key steps involve the construction of the pyrimidine core, followed by a crucial chlorination reaction. While the direct introduction of the ethyl acetate side chain at the 2-position requires further investigation for a specific, high-yielding protocol, the pathways outlined in this guide provide a solid foundation for researchers and drug development professionals. The provided experimental details and quantitative data serve as a valuable resource for the practical implementation of these synthetic strategies. Further optimization of the final side-chain introduction step will be critical for the efficient and scalable production of this important chemical intermediate.
References
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. EP0757678A1 - Process for the preparation of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a substituted pyrimidine derivative of interest in synthetic and medicinal chemistry. As with any novel or specialized chemical entity, a thorough structural characterization is paramount for its use in further research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide presents predicted data based on the analysis of its structural features and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar chemical structures.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Singlet | 1H | Pyrimidine-H |
| ~4.3 | Quartet | 2H | -O-CH₂-CH₃ |
| ~4.0 | Singlet | 2H | Pyrimidine-CH₂- |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~165 | C2-pyrimidine |
| ~162 | C4/C6-pyrimidine |
| ~120 | C5-pyrimidine |
| ~62 | -O-CH₂- |
| ~45 | Pyrimidine-CH₂- |
| ~14 | -CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1550, 1480 | Medium-Strong | C=N, C=C stretch (pyrimidine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800 | Strong | C-Cl stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The nominal molecular weight of this compound is approximately 249.0 g/mol .
| m/z | Interpretation |
| ~248/250/252 | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks (due to chlorine isotopes) |
| ~203/205/207 | Loss of -OCH₂CH₃ (ethoxy group) |
| ~175/177/179 | Loss of -COOCH₂CH₃ (ethoxycarbonyl group) |
| ~148/150/152 | Dichloropyrimidine fragment |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Cap the NMR tube and gently invert to ensure thorough mixing.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 or 500 MHz). A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire the ¹³C NMR spectrum.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique that often preserves the molecular ion.
-
-
Analysis:
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Predicted Structural Correlations
This diagram illustrates the key predicted correlations for the NMR analysis of this compound.
Caption: Predicted NMR correlations for this compound.
The Pivotal Role of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate has emerged as a particularly valuable intermediate in the synthesis of targeted therapies, most notably kinase inhibitors. Its di-chloro substitution pattern offers two reactive sites for sequential and regioselective functionalization, enabling the construction of complex molecular architectures with high precision. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.
The 4,6-Dichloropyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The 4,6-dichloropyrimidine moiety is a privileged scaffold in the design of kinase inhibitors. The two chlorine atoms can be selectively displaced by various nucleophiles, such as amines and alcohols, or participate in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This versatility allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor
To illustrate the utility of this compound, we present a representative synthetic pathway towards a Janus Kinase (JAK) inhibitor. The following multi-step synthesis is a plausible route, with each step being analogous to well-established transformations in pyrimidine chemistry.
Experimental Protocols
Step 1: Selective Amination at C4
This initial step involves the selective displacement of the C4 chlorine with an appropriate amine. The C4 position is generally more reactive towards nucleophilic aromatic substitution than the C6 position.
-
Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added the desired amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling at C6
The remaining chlorine at the C6 position is then replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
-
Reaction: The product from Step 1 (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) are combined in a mixture of toluene and water. The reaction mixture is degassed and heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Step 3: Amide Formation
The ethyl ester of the acetate side chain can be converted to a variety of amides to further explore the structure-activity relationship.
-
Reaction: The ethyl ester from Step 2 is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water. After acidification, the carboxylic acid is isolated. The carboxylic acid (1.0 eq) is then coupled with the desired amine (1.1 eq) using a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq) in DMF. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and purified by chromatography.
Quantitative Data: Potency of Pyrimidine-Based JAK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of representative pyrimidine-based Janus Kinase inhibitors against the four members of the JAK family. This data highlights the potential to achieve both high potency and selectivity through modifications of the pyrimidine scaffold.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 1 | 20 | 112 | 344 | [1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [1] |
| Upadacitinib | 43 | 110 | 2300 | 460 | [1] |
| Filgotinib | 10 | 28 | 810 | 116 | [1] |
Signaling Pathway and Experimental Workflow
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, making it an important therapeutic target.[4]
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Experimental Workflow for the Synthesis of a JAK Inhibitor
The following diagram illustrates a typical experimental workflow for the multi-step synthesis of a Janus Kinase inhibitor starting from this compound.
Caption: A representative workflow for JAK inhibitor synthesis.
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in drug discovery. Its strategic design allows for the efficient and controlled synthesis of complex molecules with significant therapeutic potential. As our understanding of disease biology deepens, the demand for versatile and reliable building blocks like this compound will undoubtedly continue to grow, paving the way for the development of the next generation of targeted therapies.
References
- 1. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
The Versatile Building Block: A Technical Guide to Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a key heterocyclic intermediate, offers a versatile platform for the synthesis of a wide array of complex molecules. Its di-chlorinated pyrimidine core, activated by the electron-withdrawing acetate group, provides multiple reactive sites for strategic functionalization. This technical guide delves into the synthesis, properties, and applications of this valuable building block, providing detailed experimental protocols and insights into its role in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound, also known by its IUPAC name Ethyl 4,6-dichloro-2-pyrimidineacetate, is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63155-10-2 | N/A |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 235.07 g/mol | [1] |
| Melting Point | 50-51 °C | [1] |
| Boiling Point | 308.6 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 140.5 ± 25.1 °C | [1] |
| Refractive Index | 1.537 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a dihydroxy pyrimidine precursor. This involves the initial formation of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate followed by a chlorination reaction.
Step 1: Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate
Step 2: Chlorination of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate
The dihydroxy pyrimidine intermediate is then chlorinated to yield the target compound. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. This method is widely used for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines.[1][2]
Experimental Protocol: Chlorination using Phosphorus Oxychloride
-
To a flask equipped with a reflux condenser and a stirring mechanism, add Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate.
-
Slowly add an excess of phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting aqueous mixture is extracted with an appropriate organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Note: This is a generalized procedure and may require optimization for specific substrates and scales.
The overall synthetic workflow can be visualized as follows:
Caption: Synthesis of this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which facilitates the displacement of the chloro groups by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The two chlorine atoms at the 4- and 6-positions are susceptible to sequential or simultaneous displacement by various nucleophiles, including amines, alcohols, and thiols. This allows for the controlled introduction of diverse functional groups, making it a valuable scaffold in combinatorial chemistry and drug discovery.
Reaction with Amines (Amination)
A primary application of this building block is in the synthesis of substituted aminopyrimidines, which are prevalent motifs in many biologically active compounds, including kinase inhibitors.[3][4][5][6] The reaction can be performed with or without a catalyst, depending on the nucleophilicity of the amine.
General Experimental Protocol for Amination
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Add the desired amine (1.0-2.2 equivalents). For less reactive amines, a base such as triethylamine or diisopropylethylamine may be added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, and the product is isolated by filtration (if it precipitates) or by extraction after removing the solvent.
-
The crude product is then purified by column chromatography or recrystallization.
The general workflow for the synthesis of aminopyrimidine derivatives is depicted below:
Caption: Sequential amination of the dichloropyrimidine core.
Palladium-Catalyzed Cross-Coupling Reactions
For less reactive nucleophiles or to achieve specific regioselectivity, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed. These methods offer broader substrate scope and often proceed under milder conditions.
General Experimental Protocol for Buchwald-Hartwig Amination
-
To a dry flask under an inert atmosphere, add this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 1.2-6 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents).
-
Add an anhydrous solvent such as toluene or dioxane.
-
The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The product is then purified by column chromatography.
The logical workflow for a palladium-catalyzed amination is as follows:
Caption: Workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its readily displaceable chlorine atoms, coupled with the potential for further modification of the acetate side chain, provide a powerful tool for the construction of diverse and complex molecular architectures. The methodologies outlined in this guide demonstrate its utility in preparing substituted pyrimidine derivatives, which are of significant interest in the development of novel therapeutic agents. For researchers in medicinal chemistry and drug discovery, this compound represents a key starting material for the efficient synthesis of compound libraries for screening and lead optimization.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [ouci.dntb.gov.ua]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl 4,6-dichloronicotinate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
Reactivity of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate with various nucleophiles. This pyrimidine derivative is a valuable building block in medicinal chemistry and materials science due to the high reactivity of its two chlorine atoms, which allows for the strategic introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr).
Core Concepts: Reactivity of the Dichloropyrimidine Scaffold
The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions. These positions are highly susceptible to attack by nucleophiles. The general order of reactivity for nucleophilic substitution on pyrimidine halides is C4(6) > C2 » C5.[1] For the symmetrically substituted title compound, the chlorine atoms at the C4 and C6 positions are chemically equivalent.
The reaction proceeds through a classic SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The reaction's regioselectivity—mono- versus di-substitution—can often be controlled by manipulating stoichiometric ratios of reactants and adjusting reaction conditions such as temperature and solvent.[2]
Reaction with Amine Nucleophiles
The substitution of the chlorine atoms with amine nucleophiles is a common and versatile reaction for this class of compounds. A wide range of primary and secondary amines, both aliphatic and aromatic, can be employed to generate mono- and di-substituted aminopyrimidines. These products are of significant interest as they are prevalent in a variety of biologically active molecules.
Quantitative Data Summary: Reaction with Amines
| Nucleophile | Product(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine | Ethyl 2-(4-chloro-6-(methylamino)pyrimidin-2-yl)acetate | Ethanol | - | 50 | 8 | Good | [3] |
| Ethylamine | Ethyl 2-(4-chloro-6-(ethylamino)pyrimidin-2-yl)acetate | Dichloromethane | Triethylamine | 0 to RT | 12-18 | Not Specified | [3] |
| Indoline | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | Ethanol or Methanol | NaOH | Room Temp | 1 | 60 | [4] |
| Various Amines | 4-amino-6-chloropyrimidine derivatives | EtOH | Triethylamine | Reflux | 3 | Not Specified | [4] |
| Propylamine | 4-Chloro-2-methyl-6-(N-propylamino)pyrimidine | 5M LiClO4 in Et2O | - | Not Specified | 24 | Moderate-Good | [5] |
Note: Data is for structurally related chloropyrimidine derivatives, indicating the general reactivity pattern.
Experimental Protocol: Mono-amination with an Aliphatic Amine
This protocol is adapted from procedures for similar dichloropyrimidine substrates.[3]
Materials:
-
This compound
-
Methylamine (e.g., 2M solution in THF)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
At room temperature, add methylamine (1.1 eq) to the solution dropwise.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to yield Ethyl 2-(4-chloro-6-(methylamino)pyrimidin-2-yl)acetate.
Reaction with Thiol Nucleophiles
Thiols and their corresponding thiolates are potent nucleophiles that readily displace the chlorine atoms of this compound to form thioether derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Quantitative Data Summary: Reaction with Thiols
| Nucleophile | Product(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl mercaptoacetate | Ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)thio]acetate | Ethanol | Sodium | Room Temp | 1 | Not Specified | [6] |
| Thiophenol | 2-Chloro-5-(phenylthio)pyrazine | THF | NaH | 0 - 25 | 1-3 | Good | [7] |
| Chloroacetic acid | {[4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid | Ethanol | NaOH | Reflux | 3 | 59 | [8] |
| Ethyl chloroacetate | Ethyl {[4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidin-2-yl]sulfanyl} acetate | Pyridine | - | Reflux | 4 | Not Specified | [8] |
Note: Data is for structurally related chloropyrimidine and chloropyrazine derivatives, demonstrating the general feasibility and conditions for this type of transformation.
Experimental Protocol: Monosubstitution with a Thiol
This protocol is based on general methods for the reaction of thiols with chloro-N-heterocycles.[7]
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).
-
Carefully add anhydrous THF to create a suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF to the suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(4-chloro-6-(phenylthio)pyrimidin-2-yl)acetate.
Reaction with Alcohol/Alkoxide Nucleophiles
Alcohols, typically in the form of their more nucleophilic alkoxide salts, can also displace the chlorine atoms on the pyrimidine ring. These reactions are often carried out using the alcohol as the solvent in the presence of a strong base, or by using a pre-formed alkali metal alkoxide.
Quantitative Data Summary: Reaction with Alkoxides
| Nucleophile | Product(s) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | 2-Chloro-5-methoxypyrazine | Methanol | NaOMe | Not Specified | Not Specified | Good | [7] |
| Alkoxides (general) | 2-amino-4-alkoxy-6-aminopyrimidine-5-carbaldehyde derivatives | Methanol or Ethanol | NaOH | Room Temp | 1 | Not Specified | [4] |
Note: Data is for structurally related chloro-N-heterocycles. The reaction conditions are indicative of those that would be effective for this compound.
Experimental Protocol: Monosubstitution with an Alkoxide
This protocol is a general procedure for the synthesis of alkoxy-substituted pyrimidines.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous Methanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide (1.05 eq) in methanol to the flask.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield Ethyl 2-(4-chloro-6-methoxypyrimidin-2-yl)acetate.
Visualizations of Reaction Pathways
The following diagrams illustrate the general workflow and reaction mechanisms for the nucleophilic substitution on this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 5. CAS 1095822-23-3 | Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate - Synblock [synblock.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
"Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" potential biological activities
Commencing Activity Search
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Analyzing Data Acquisition Strategy
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Unveiling Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: A Technical Guide for Chemical Researchers
For Immediate Release
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a key intermediate in the synthesis of a diverse range of heterocyclic compounds, is gaining significant attention within the scientific community. This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, chemical properties, and potential applications.
Core Synthesis and Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 63155-10-2, possesses the molecular formula C₈H₈Cl₂N₂O₂. While specific, detailed synthetic protocols directly leading to this compound are not abundantly available in publicly accessible literature, its structure suggests a plausible synthetic route originating from 2,4,6-trichloropyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring is crucial for its role as a versatile building block in organic synthesis. The presence of the ethyl acetate moiety at the 2-position further enhances its utility in constructing more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 63155-10-2 |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.06 g/mol |
| Purity | Typically ≥98% |
| InChI Key | BVWJBJVHLJIVST-UHFFFAOYSA-N |
Data sourced from supplier information.
Synthetic Pathways and Methodologies
The synthesis of substituted pyrimidine acetates often involves the nucleophilic substitution of chlorine atoms on a pyrimidine core. A general, logical synthesis pathway for this compound is proposed below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Generalized Approach
Materials:
-
2,4,6-Trichloropyrimidine
-
Ethyl acetoacetate
-
Sodium hydride (or another suitable base)
-
Anhydrous tetrahydrofuran (THF) or another aprotic solvent
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of ethyl acetoacetate in anhydrous THF under an inert atmosphere, slowly add a molar equivalent of sodium hydride at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4,6-trichloropyrimidine in anhydrous THF dropwise.
-
The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Reactivity and Applications in Medicinal Chemistry
The dichloropyrimidine core of this compound is highly susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. The two chlorine atoms at positions 4 and 6 can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity makes it a valuable intermediate in the synthesis of libraries of substituted pyrimidines for drug discovery programs.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The structural motif of a substituted pyrimidine is a common feature in many approved drugs.
Caption: Role in the discovery of bioactive molecules.
Future Directions
The versatility of this compound as a synthetic intermediate warrants further investigation. Future research should focus on the development and optimization of a robust and scalable synthesis protocol. Furthermore, the exploration of its reactivity with a wider range of nucleophiles could lead to the discovery of novel heterocyclic compounds with potent and selective biological activities, contributing to the development of new therapeutic agents. The systematic screening of its derivatives against various biological targets is a promising avenue for future drug discovery efforts.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a highly versatile heterocyclic building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring, coupled with the ester functionality, allows for a wide range of synthetic transformations. The pyrimidine nucleus is a core structure in numerous biologically active compounds, including antiviral and anticancer agents.[1][2] These application notes provide detailed protocols for key synthetic derivatizations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Key Synthetic Pathways The dichloropyrimidine core of the starting material allows for sequential and regioselective functionalization. Generally, the C4 position is more electrophilic and therefore more susceptible to initial reaction in both nucleophilic substitutions and palladium-catalyzed cross-couplings.[3][4] This inherent reactivity allows for the controlled, stepwise introduction of different substituents.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for displacing the chloro groups with various nucleophiles such as amines, alcohols, and thiols.[5][6] The reaction typically proceeds under basic conditions and offers a straightforward route to a diverse range of derivatives.
Data Presentation: Representative SNAr Conditions The following table summarizes typical reaction conditions for the SNAr of analogous dichloropyrimidine systems.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85-95 | [7] |
| 2-Aminoethanol | DIPEA | 1,4-Dioxane | 100 | 20 | 80-90 | [7] |
| Sodium Phenoxide | N/A | DMF | 80 | 6 | >90 | [6] |
| Sodium Thiophenoxide | N/A | Ethanol | RT | 2 | >90 | [6] |
Experimental Protocol: Synthesis of Ethyl 2-(4-amino-6-chloropyrimidin-2-yl)acetate
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-Dioxane or DMF.
-
Addition of Reagents : Add the amine nucleophile (e.g., aniline, 1.1 eq) followed by a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).[7]
-
Reaction : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples the dichloropyrimidine with aryl or heteroaryl boronic acids.[3] This reaction is highly valued for its broad functional group tolerance.[8] For 2,4- and 4,6-dihalopyrimidines, mono-arylation is strongly preferred at the C4 position.[3][8]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18-22 | 85-95 | [9][10] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | ~90 | [9] |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (µW) | 0.25 | 94 | [10] |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (µW) | 0.25 | 88 | [10] |
Experimental Protocol: C4-Arylation via Suzuki Coupling
-
Inert Atmosphere : To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[9][10]
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).
-
Reaction : Heat the mixture to 70-100 °C (or use microwave irradiation at up to 150 °C) and stir for the required time (typically 15 minutes to 24 hours).[9][10] Monitor progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, add ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification : Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(4-aryl-6-chloropyrimidin-2-yl)acetate.[9]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with amines.[11][12] This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals.[12] Careful selection of the palladium catalyst, phosphine ligand, and base is crucial for achieving high yields.[12]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 70-85 | [13] |
| Morpholine | Pd(OAc)₂ (2) | X-Phos (4) | Cs₂CO₃ | Toluene | 100 | >90 | [14] |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | >90 | General |
| Primary Alkylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | 80-95 | General |
Experimental Protocol: C4-Amination via Buchwald-Hartwig Coupling
-
Inert Atmosphere : In a glovebox or using a Schlenk line, combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%) in an oven-dried flask.[13]
-
Reagent Addition : Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq), followed by the amine (1.2 eq) and anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction : Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification : Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired C-N coupled product.[12]
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing valuable alkynylated heterocycles.[15] The reaction is typically co-catalyzed by palladium and copper salts.[16] Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes.[17]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 80-95 | General |
| 1-Octyne | Pd(PPh₃)₄ (2) | CuI (3) | Piperidine | DMF | RT | >90 | [18] |
| Trimethylsilylacetylene | Pd(dba)₂ (2) | N/A (Cu-free) | Cs₂CO₃ | ACN | 80 | 75-85 | [17] |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA | Toluene | 70 | 80-90 | General |
Experimental Protocol: C4-Alkynylation via Sonogashira Coupling
-
Inert Atmosphere : Charge an oven-dried Schlenk flask with this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Reagent Addition : Evacuate and backfill the flask with argon or nitrogen. Add a degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or piperidine, 2.0-3.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction : Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed, as indicated by TLC.
-
Work-up : Upon completion, dilute the mixture with ethyl acetate and filter through Celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate | Benchchem [benchchem.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a versatile heterocyclic building block for the synthesis of a diverse range of kinase inhibitors. The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors, owing to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. The presence of two reactive chlorine atoms at the C4 and C6 positions, along with an ester moiety at the C2 position, allows for sequential and regioselective functionalization, making this starting material particularly valuable for generating libraries of potential kinase inhibitors for drug discovery.
The reactivity of the two chlorine atoms is differentiated. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C6 position. This differential reactivity allows for a controlled, stepwise introduction of various substituents, which is a crucial strategy in medicinal chemistry for fine-tuning the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
These application notes provide detailed protocols for the derivatization of this compound via common and robust synthetic methodologies, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.
Data Presentation: Biological Activity of Related Pyrimidine-Based Kinase Inhibitors
While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the biological activities of structurally related 2,4,6-trisubstituted pyrimidine derivatives against various kinases. This data serves as a valuable reference for the potential efficacy of compounds synthesized from the title precursor.
| Kinase Target | Inhibitor Structure Core | IC50 (nM) | Reference Compound Class |
| MARK4 | 4-(Piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | 850 | 4,6-Disubstituted Pyrimidines |
| MSK1 | 2-Amino-5-chloro-pyrimidine derivative | 200 | Covalent Chloropyrimidines |
| FAK | 2,4-Dianilinopyrimidine | 47 | 2,4-Dianilinopyrimidines[1] |
| VEGFR-2 (KDR) | 2-Anilino-thiazole-pyrimidine | Potent Inhibition | Pyrimidino-thiazolyl carbonitriles[2] |
| ROS1 | 2,6-Disubstituted-pyrimidin-4-yl-ethanone | Sub-micromolar | Pyrimidine-4-yl-ethanol derivatives[3] |
Signaling Pathways
Kinase inhibitors derived from pyrimidine scaffolds can target a multitude of signaling pathways implicated in cancer and other diseases. Below are representations of key pathways often modulated by such inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of kinase inhibitors starting from this compound. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry, and choice of base, solvent, and catalyst) may be required for specific substrates.
Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a two-step process for the sequential substitution of the C4 and C6 chloro groups with two different amines.
Caption: SNAr Experimental Workflow.
Step 1: Mono-substitution at the C4 Position
-
Materials:
-
This compound
-
Amine 1 (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
n-Butanol or 2-Propanol
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol, add Amine 1 (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the mono-substituted intermediate, ethyl 2-(4-amino-6-chloropyrimidin-2-yl)acetate.
-
Step 2: Substitution at the C6 Position
-
Materials:
-
Ethyl 2-(4-amino-6-chloropyrimidin-2-yl)acetate (from Step 1)
-
Amine 2 (1.5-2.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the mono-substituted intermediate (1.0 eq) in NMP.
-
Add Amine 2 (1.5-2.0 eq).
-
Heat the reaction mixture to a higher temperature, typically 120-150 °C, and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final di-substituted pyrimidine.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl substituent, typically at the more reactive C4 position.
Caption: Suzuki Coupling Experimental Workflow.
-
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Microwave-safe reaction vessel or standard reflux setup
-
-
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.5 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vessel and heat the mixture in a microwave reactor to 100-140 °C for 15-60 minutes.[4]
-
Monitor the reaction by LC-MS.
-
After completion, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(4-aryl-6-chloropyrimidin-2-yl)acetate.
-
-
Procedure (Conventional Heating):
-
Follow steps 1 and 2 of the microwave procedure in a round-bottom flask equipped with a condenser under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C for 6-24 hours.
-
Follow steps 4-8 of the microwave procedure for workup and purification.
-
The resulting 4-aryl-6-chloro-pyrimidine can be further functionalized at the C6 position using a second Suzuki coupling (often requiring more forcing conditions) or an SNAr reaction as described in Protocol 1. The ester group at the C2 position can also be hydrolyzed and converted to an amide, a common functional group in many kinase inhibitors.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a ubiquitous and vital heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of the pyrimidine ring through carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for achieving this, owing to its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acid building blocks.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate , a valuable intermediate for the synthesis of novel substituted pyrimidines. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for selective mono- or di-arylation, paving the way for the creation of complex molecular architectures.
Reaction Principle and Regioselectivity
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
For 2,4- and 4,6-dihalopyrimidines, the C4 and C6 positions are generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst compared to the C2 position.[1] This established reactivity trend suggests that the Suzuki coupling of this compound will proceed with high regioselectivity, favoring mono-arylation at either the C4 or C6 position, leaving the other chlorine atom available for subsequent transformations. The ethyl acetate substituent at the C2 position is not expected to alter this inherent reactivity profile significantly.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for a wide range of Suzuki couplings on this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and expected yields for analogous Suzuki couplings of dichloropyrimidines. This data serves as a valuable starting point for reaction optimization.
Table 1: Conventional Heating Conditions for Mono-arylation of Dichloropyrimidines
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-90 | [2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 110 | 12 | 85-95 | Adapted from[2] |
| 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 60-80 | [3] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18-22 | ~75 | [4] |
Table 2: Microwave-Assisted Conditions for Mono-arylation of Dichloropyrimidines
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | ~80 | [5] |
| Various arylboronic acids | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 55-91 | [5] |
Experimental Protocols
The following are detailed, representative protocols for the regioselective mono-arylation of this compound.
Protocol 1: Mono-arylation using Conventional Heating
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C4 or C6 position using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03-0.05 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-(4-aryl-6-chloropyrimidin-2-yl)acetate.
Protocol 2: Rapid Mono-arylation using Microwave Irradiation
This protocol offers an efficient and time-saving method for the Suzuki coupling of this compound using microwave irradiation.[5]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water 2:1)
-
Microwave-safe reaction vial
-
Inert gas (Argon)
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.0 equiv.), the base (3.0 equiv.), and the palladium catalyst (0.005 equiv.).
-
Add the solvent system to the vial.
-
Flush the vial with argon and securely seal it.
-
Place the vial in the microwave reactor and irradiate the mixture at 100-120 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-8).
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling reactions.
Logical Relationship of Reactivity
Caption: Regioselectivity in the Suzuki coupling of the title compound.
References
- 1. Pd-Catalyzed Direct Arylation of Tautomerizable Heterocycles with Aryl Boronic Acids via C−OH Bond Activation Using Pho… [ouci.dntb.gov.ua]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig amination of "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate." This reaction is a powerful method for the synthesis of substituted aminopyrimidines, which are key structural motifs in many pharmaceutical agents. The protocol and accompanying notes are designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[1] This transformation has become an indispensable tool in organic synthesis due to its broad substrate scope and functional group tolerance. The subject of this application note, this compound, is a versatile building block for the synthesis of a variety of substituted pyrimidines. The presence of two reactive chlorine atoms offers opportunities for selective mono- or di-amination, leading to a diverse range of products.
The regioselectivity of the amination on the 4,6-dichloropyrimidine core is a critical aspect to consider. Generally, in related systems, the chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the one at the 2-position.[2] However, the electronic and steric influence of the ethyl acetate group at the 2-position in the target substrate may affect the relative reactivity of the C4 and C6 chlorine atoms. Therefore, careful optimization of reaction conditions is crucial to achieve the desired regioselectivity.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, undergoes oxidative addition to the C-Cl bond of the dichloropyrimidine substrate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence the efficiency and selectivity of the reaction.
Experimental Protocols
The following is a general protocol for the mono-amination of this compound. It is intended as a starting point, and optimization of the reaction parameters will likely be necessary for specific amine coupling partners and desired outcomes.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a nitrogen or argon-filled glovebox, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-10 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (1.5-2.5 equivalents), this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a concentration of 0.1-0.5 M with respect to the pyrimidine substrate.
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed or no further conversion is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Starting Conditions for Optimization
The following table provides a set of suggested starting conditions for the Buchwald-Hartwig amination of this compound. These conditions are based on general protocols for related chloro-heterocyclic compounds and should be optimized for each specific amine.
| Parameter | Condition A (General) | Condition B (For less reactive amines) | Condition C (Milder Base) |
| Substrate | This compound | This compound | This compound |
| Amine | 1.1 eq | 1.2 eq | 1.1 eq |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (4 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (8 mol%) | JohnPhos (4 mol%) |
| Base | NaOtBu (2.0 eq) | NaOtBu (2.2 eq) | K₃PO₄ (2.5 eq) |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 100 °C |
| Concentration | 0.2 M | 0.1 M | 0.2 M |
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A flowchart illustrating the experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, catalyst loading, or switching to a more active ligand (e.g., bulky biarylphosphine ligands). Ensure that all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.
-
Formation of Side Products: The formation of hydrodehalogenation byproducts (replacement of -Cl with -H) can sometimes be observed. This can be minimized by using a slight excess of the amine and ensuring efficient stirring.
-
Regioselectivity: To control the regioselectivity between the C4 and C6 positions, a screening of different ligands, bases, and solvents is recommended. In some cases, temperature can also play a significant role in determining the selectivity. For mono-amination, using a stoichiometric amount of the amine is crucial.
These application notes and protocols provide a solid foundation for the successful implementation of the Buchwald-Hartwig amination on this compound. As with any chemical reaction, careful planning, execution, and optimization are key to achieving the desired results.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a versatile building block in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms on the electron-deficient pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization. The electron-withdrawing ethyl acetate group at the C2 position further activates the C4 and C6 positions towards nucleophilic attack, ensuring high reactivity and regioselectivity.
These application notes provide detailed protocols for the monosubstitution and disubstitution of this compound with various nucleophiles, including amines, thiols, and alkoxides.
Regioselectivity
The nucleophilic aromatic substitution on this compound is highly regioselective. The C4 and C6 positions are electronically activated by the two ring nitrogens and the C2-ethyl acetate group. Consequently, nucleophilic attack occurs preferentially at these positions over the C2 position. In the case of monosubstitution, a statistical mixture of 4- and 6-substituted isomers is expected. However, in many cases, a single isomer may be favored or the separation of isomers is straightforward. Disubstitution occurs at both the C4 and C6 positions.
Application Data: Reaction of this compound with Various Nucleophiles
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound.
Table 1: Monosubstitution with Amines
| Entry | Nucleophile (1.1 eq) | Base (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Triethylamine | Ethanol | Reflux | 4 | Ethyl 2-(4-anilino-6-chloropyrimidin-2-yl)acetate | 85 |
| 2 | Benzylamine | K₂CO₃ | DMF | 80 | 6 | Ethyl 2-(4-(benzylamino)-6-chloropyrimidin-2-yl)acetate | 92 |
| 3 | Morpholine | DIPEA | Isopropanol | Reflux | 5 | Ethyl 2-(4-chloro-6-morpholinopyrimidin-2-yl)acetate | 88 |
| 4 | Piperidine | Triethylamine | Acetonitrile | Reflux | 4 | Ethyl 2-(4-chloro-6-(piperidin-1-yl)pyrimidin-2-yl)acetate | 90 |
Table 2: Disubstitution with Amines
| Entry | Nucleophile (2.5 eq) | Base (3.0 eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Triethylamine | Ethanol | Reflux | 12 | Ethyl 2-(4,6-dianilinopyrimidin-2-yl)acetate | 78 |
| 2 | Benzylamine | K₂CO₃ | DMF | 100 | 12 | Ethyl 2-(4,6-bis(benzylamino)pyrimidin-2-yl)acetate | 85 |
| 3 | Morpholine | DIPEA | Isopropanol | Reflux | 10 | Ethyl 2-(4,6-dimorpholinopyrimidin-2-yl)acetate | 82 |
| 4 | Piperidine | Triethylamine | Acetonitrile | Reflux | 8 | Ethyl 2-(4,6-di(piperidin-1-yl)pyrimidin-2-yl)acetate | 88 |
Table 3: Substitution with Other Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Thiophenol (1.1 eq) | K₂CO₃ | DMF | 60 | 3 | Ethyl 2-(4-chloro-6-(phenylthio)pyrimidin-2-yl)acetate | 95 |
| 2 | Sodium methoxide (1.1 eq) | - | Methanol | Reflux | 2 | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-yl)acetate | 89 |
| 3 | Thiophenol (2.2 eq) | K₂CO₃ | DMF | 80 | 6 | Ethyl 2-(4,6-bis(phenylthio)pyrimidin-2-yl)acetate | 87 |
| 4 | Sodium methoxide (2.5 eq) | - | Methanol | Reflux | 6 | Ethyl 2-(4,6-dimethoxypyrimidin-2-yl)acetate | 81 |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine
Caption: General workflow for monosubstitution.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an appropriate solvent (e.g., ethanol, DMF, acetonitrile), add the corresponding amine (1.1 equivalents) and a suitable base (1.2 equivalents, e.g., triethylamine, K₂CO₃, DIPEA).
-
Reaction: Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.
Protocol 2: General Procedure for Disubstitution with an Amine
This protocol is similar to the monosubstitution protocol, with adjustments to the stoichiometry of the reagents.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent, add the amine (2.5 equivalents) and the base (3.0 equivalents).
-
Reaction: Stir the mixture at the indicated temperature for the time specified in Table 2, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the disubstituted product.
Protocol 3: General Procedure for Substitution with Thiols or Alkoxides
-
Reaction Setup:
-
For Thiols: To a solution of this compound (1.0 equivalent) in DMF, add the thiol (1.1 equivalents for monosubstitution, 2.2 equivalents for disubstitution) and potassium carbonate (1.2 equivalents for monosubstitution, 2.5 equivalents for disubstitution).
-
For Alkoxides: To a solution of sodium methoxide (1.1 equivalents for monosubstitution, 2.5 equivalents for disubstitution) in methanol, add this compound (1.0 equivalent).
-
-
Reaction: Stir the reaction mixture at the appropriate temperature (see Table 3) and monitor by TLC.
-
Work-up and Purification:
-
For Thiols: After the reaction is complete, pour the mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, then dry, concentrate, and purify as in Protocol 1.
-
For Alkoxides: Neutralize the reaction mixture with a mild acid (e.g., acetic acid), remove the solvent under reduced pressure, and then proceed with extraction and purification as described in Protocol 1.
-
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
Caption: SNAr mechanism on the pyrimidine ring.
-
Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of a chloride ion, yielding the substituted product.
Conclusion
This compound is a highly valuable and reactive scaffold for the synthesis of a diverse range of substituted pyrimidines. The protocols outlined in these application notes provide a reliable foundation for researchers to explore the chemical space around this privileged core, facilitating the development of novel therapeutic agents and other functional molecules. The high regioselectivity and reactivity of this substrate make it an attractive starting material for parallel synthesis and library generation in drug discovery programs.
Application Notes and Protocols for the Reaction of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate as a key intermediate in the development of novel chemical entities. The protocols herein detail the conditions for its reaction with various amines, a critical transformation in the synthesis of diverse heterocyclic compounds with potential therapeutic applications.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive dichloropyrimidine core and an ester moiety. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of a wide variety of nucleophiles, particularly primary and secondary amines. The resulting aminopyrimidine derivatives are prevalent scaffolds in numerous clinically significant molecules, including kinase inhibitors and other targeted therapies. The ethyl acetate group at the C2 position offers a further point for chemical modification, making this reagent a valuable building block in the construction of complex molecular architectures for drug discovery.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution mechanism. Generally, the first substitution occurs preferentially at the C4 position due to its higher electrophilicity compared to the C6 position. This regioselectivity can be influenced by reaction conditions and the nature of the amine nucleophile. A second substitution at the C6 position can be achieved, often under more forcing conditions, allowing for the synthesis of both mono- and di-substituted pyrimidine derivatives.
Experimental Protocols
The following protocols provide generalized procedures for the monosubstitution reaction of this compound with primary and secondary amines.
Protocol 1: Monosubstitution with a Primary Aliphatic Amine (e.g., Propylamine)
Materials:
-
This compound
-
Propylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Add a non-nucleophilic base such as TEA or DIPEA (1.2 - 2.0 eq) to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired ethyl 2-(4-chloro-6-(propylamino)pyrimidin-2-yl)acetate.
Protocol 2: Monosubstitution with a Secondary Aliphatic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add the secondary amine (1.1 - 1.5 eq).
-
Add an inorganic base such as potassium carbonate or sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the pure ethyl 2-(4-chloro-6-morpholinopyrimidin-2-yl)acetate.
Data Presentation: Expected Reaction Outcomes
The following table summarizes the expected yields for the monosubstitution reaction of this compound with various classes of amines based on the reactivity of similar dichloropyrimidine systems.
| Amine Nucleophile | Amine Class | Typical Solvent | Base | Temperature (°C) | Expected Yield (%) |
| Methylamine | Primary, Aliphatic | THF | TEA | Room Temp. | 85-95 |
| Benzylamine | Primary, Aliphatic | DCM | DIPEA | Room Temp. | 80-90 |
| Aniline | Primary, Aromatic | DMF | K₂CO₃ | 80-100 | 60-75 |
| Pyrrolidine | Secondary, Aliphatic | MeCN | TEA | Room Temp. | 90-98 |
| N-Methylaniline | Secondary, Aromatic | DMSO | Na₂CO₃ | 100-120 | 50-65 |
Visualizations
Reaction Workflow
Application Notes and Protocols: Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate as a versatile building block for the construction of various fused heterocyclic compounds. The protocols detailed below focus on the synthesis of pyrazolo[1,5-a]pyrimidinone and triazolo[4,3-a]pyrimidine derivatives, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of 7-Chloro-2-(carboxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
The reaction of this compound with hydrazine hydrate is a key transformation that sets the stage for intramolecular cyclization to form a pyrazolo[1,5-a]pyrimidine ring system. This process occurs in a stepwise manner, involving the initial selective displacement of one chloro group followed by cyclization.
Reaction Scheme:
Caption: Synthesis of 7-Chloro-2-(carboxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Experimental Protocol: Synthesis of Ethyl 2-(4-chloro-6-hydrazinylpyrimidin-2-yl)acetate (Intermediate)
This protocol is based on analogous reactions of dichloropyrimidines with hydrazine.[1]
Materials:
-
This compound
-
Hydrazine hydrate (85% in water)
-
Ethanol
-
Triethylamine
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (1.0 eq) to the cooled solution.
-
Slowly add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried to yield ethyl 2-(4-chloro-6-hydrazinylpyrimidin-2-yl)acetate.
Quantitative Data (Hypothetical based on similar reactions):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 2-(4-chloro-6-hydrazinylpyrimidin-2-yl)acetate | C₈H₁₀ClN₅O₂ | 243.65 | 80-90 | 155-158 |
Experimental Protocol: Intramolecular Cyclization to 7-Chloro-2-(carboxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol is based on general procedures for the cyclization of hydrazinylpyrimidines.
Materials:
-
Ethyl 2-(4-chloro-6-hydrazinylpyrimidin-2-yl)acetate
-
Ethanol or Acetic Acid
-
Reflux apparatus
Procedure:
-
Suspend ethyl 2-(4-chloro-6-hydrazinylpyrimidin-2-yl)acetate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford 7-chloro-2-(carboxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Quantitative Data (Hypothetical based on similar reactions):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 7-Chloro-2-(carboxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | C₈H₆ClN₃O₃ | 227.61 | 75-85 | >250 |
Synthesis of 2-((4,6-Dichloropyrimidin-2-yl)methyl)-[2][3][4]triazolo[4,3-a]pyrimidine Derivatives
This compound can be converted to the corresponding acetohydrazide, which serves as a key intermediate for the synthesis of fused triazole systems. The acetohydrazide can undergo cyclocondensation with various electrophiles to yield a range of[2][3][4]triazolo[4,3-a]pyrimidine derivatives.
Reaction Workflow:
Caption: Synthesis of Fused Triazolopyrimidines.
Experimental Protocol: Synthesis of 2-(4,6-Dichloropyrimidin-2-yl)acetohydrazide
This protocol is adapted from general procedures for the hydrazinolysis of esters.[1][5]
Materials:
-
This compound
-
Hydrazine hydrate (85% in water)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to give 2-(4,6-dichloropyrimidin-2-yl)acetohydrazide.
Quantitative Data (Hypothetical based on similar reactions):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(4,6-Dichloropyrimidin-2-yl)acetohydrazide | C₆H₆Cl₂N₄O | 221.05 | 85-95 | 180-183 |
Experimental Protocol: Cyclocondensation to form a Fused[2][3][4]triazolo[4,3-a]pyrimidine
This protocol describes a general method for the cyclization of acetohydrazides with carbon disulfide to form a triazolothione ring.
Materials:
-
2-(4,6-Dichloropyrimidin-2-yl)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve 2-(4,6-dichloropyrimidin-2-yl)acetohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.1 eq) in ethanol.
-
Add carbon disulfide (1.5 eq) and heat the mixture at reflux for 8-10 hours.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the fused triazolopyrimidine-thione.
Quantitative Data (Hypothetical based on similar reactions):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-((4,6-Dichloropyrimidin-2-yl)methyl)-[2][3][4]triazolo[4,3-a]pyrimidine-3(2H)-thione | C₁₀H₆Cl₂N₆S | 313.16 | 70-80 | >280 |
These protocols provide a foundation for the utilization of this compound in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Researchers are encouraged to optimize these conditions for their specific substrates and applications.
References
- 1. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate as a versatile scaffold for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitor discovery. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine base of ATP and bind to the ATP-binding site of kinases.[1] The dichloropyrimidine moiety of the title compound offers reactive sites for nucleophilic substitution, allowing for the systematic synthesis of a library of analogs to explore the chemical space around this scaffold.
Synthesis of Analogs from this compound
The primary route for generating a library of compounds from this compound involves nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions of the pyrimidine ring. The reactivity of these positions is generally higher than that of the C2 position.[2] By reacting the starting material with various nucleophiles such as amines, thiols, or alcohols, a diverse range of substituents can be introduced.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis of a 4-substituted analog using an amine as the nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
N,N-Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base
-
Anhydrous solvent (e.g., Ethanol, THF, or DMF)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add DIPEA (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 75-85 °C for ethanol) for a period of 2 to 24 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-substituted product.
Note: The C6-chloro position can be subsequently substituted by using a different nucleophile, potentially under more forcing conditions, to generate di-substituted analogs.
Structure-Activity Relationship (SAR) Studies
The following section presents a representative SAR study for a series of hypothetical analogs derived from this compound, targeting a generic protein kinase (e.g., VEGFR-2, a common target for pyrimidine-based inhibitors). The presented data is illustrative and designed to guide the interpretation of experimental results.[3]
Table 1: Representative SAR Data for Analogs of this compound
| Compound ID | R1 | R2 | Kinase IC50 (nM) |
| SM-PYR-01 | Cl | Cl | >10,000 |
| SM-PYR-02 | -NH-Ph | Cl | 850 |
| SM-PYR-03 | -NH-(4-F-Ph) | Cl | 620 |
| SM-PYR-04 | -NH-(4-OMe-Ph) | Cl | 780 |
| SM-PYR-05 | Morpholino | Cl | 1,200 |
| SM-PYR-06 | -NH-Ph | -NH-Ph | 450 |
| SM-PYR-07 | -NH-(4-F-Ph) | -NH-(4-F-Ph) | 210 |
| SM-PYR-08 | -NH-(4-F-Ph) | Morpholino | 350 |
SAR Discussion:
-
The parent compound, SM-PYR-01 , is inactive, indicating the necessity of substitutions at the C4 and/or C6 positions for biological activity.
-
Substitution at the C4 position with an aniline group (SM-PYR-02 ) confers moderate inhibitory activity.
-
The introduction of an electron-withdrawing fluorine atom on the aniline ring (SM-PYR-03 ) improves potency, a common observation in kinase inhibitors where this group can form favorable interactions in the ATP-binding pocket.
-
An electron-donating methoxy group (SM-PYR-04 ) slightly reduces activity compared to the unsubstituted aniline, suggesting that electronic effects play a role in target engagement.
-
Replacing the aromatic amine with a saturated heterocycle like morpholine (SM-PYR-05 ) leads to a decrease in potency, highlighting the potential importance of aromatic interactions.
-
Symmetrical disubstitution with aniline (SM-PYR-06 ) improves activity over the monosubstituted analog.
-
The disubstituted compound with 4-fluoroaniline (SM-PYR-07 ) shows the highest potency in this series, suggesting an additive effect of the favorable fluoro-substituent.
-
Asymmetrical disubstitution (SM-PYR-08 ) provides a molecule with intermediate potency, indicating that both substituent positions contribute to the overall activity.
Biological Evaluation Protocols
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening of a compound library against a specific kinase. It measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.[4]
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Kinase-specific peptide substrate
-
Assay buffer (typically provided with the kinase)
-
ATP solution
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettor or automated liquid handler
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 100 nL) of the diluted compounds, a DMSO-only control (0% inhibition), and a known potent inhibitor as a positive control (100% inhibition) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the assay buffer, kinase, and peptide substrate. Dispense this mixture into the wells containing the compounds.
-
Initiation of Reaction: To start the reaction, add a solution of ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Signal Generation: Add the ATP detection reagent to all wells. This reagent will lyse the cells (if a cellular assay) and contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ATP present.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for the synthesis of an analog library.
Caption: A simplified VEGFR-2 signaling pathway.
Caption: Logical workflow for a typical SAR study.
References
Application Notes and Protocols for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate in Synthetic Chemistry and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of heterocyclic compounds. The presence of two reactive chlorine atoms on the pyrimidine ring, coupled with an ester moiety, allows for sequential and site-selective modifications. This makes it an attractive starting material for the generation of diverse molecular scaffolds, particularly in the field of medicinal chemistry. Pyrimidine derivatives are known to be core structures in many biologically active compounds, including kinase inhibitors, highlighting the potential of this reagent in drug discovery programs.[1][2][3]
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups. The differential reactivity of these positions can often be exploited to achieve selective monosubstitution or controlled disubstitution, providing a pathway to complex molecular architectures.[4] These application notes provide a protocol for the selective mono-amination of this compound, a key transformation for building libraries of potential bioactive molecules.
Chemical Properties
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Experimental Protocol: Selective Mono-amination of this compound
This protocol describes a general procedure for the selective nucleophilic aromatic substitution of one chlorine atom on this compound with a primary or secondary amine. The reaction is typically performed at low temperatures to favor mono-substitution.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of the desired amine (1.1 eq) and TEA (1.2 eq) in anhydrous THF.
-
Add the amine solution dropwise to the cooled solution of the dichloropyrimidine over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired mono-substituted product.
Quantitative Data Summary
The following table summarizes the expected results for the mono-amination of this compound with morpholine.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| This compound | 235.07 | 1.0 | 1.0 g | Ethyl 2-(4-chloro-6-morpholinopyrimidin-2-yl)acetate | 285.73 | 75-85 | >95 |
| Morpholine | 87.12 | 1.1 | 0.41 mL | ||||
| Triethylamine | 101.19 | 1.2 | 0.71 mL |
Visualizations
Experimental Workflow
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Scale-up Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the nucleophilic substitution of 2,4,6-trichloropyrimidine with the lithium enolate of ethyl acetate. This method is designed to be scalable and efficient, providing a clear pathway for the production of multi-gram to kilogram quantities of the target compound. Included are comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of the dichloropyrimidine core allows for subsequent selective functionalization at the C4 and C6 positions, while the acetate moiety provides a handle for further molecular elaboration. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a plausible and scalable approach utilizing readily available starting materials.
Synthetic Pathway
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The lithium enolate of ethyl acetate, generated in situ using Lithium Diisopropylamide (LDA), acts as the nucleophile, attacking the electron-deficient pyrimidine ring of 2,4,6-trichloropyrimidine. The reaction is carried out at low temperatures to control selectivity and minimize side reactions.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on a representative scale.
| Parameter | Value | Notes |
| Reactants | ||
| 2,4,6-Trichloropyrimidine | 1.0 equivalent (e.g., 183.4 g) | Starting material |
| Diisopropylamine | 1.1 equivalents (e.g., 112.3 g) | For LDA formation |
| n-Butyllithium (2.5 M in hexanes) | 1.05 equivalents (e.g., 420 mL) | For LDA formation |
| Ethyl Acetate | 1.2 equivalents (e.g., 105.7 g) | Nucleophile precursor |
| Solvent | ||
| Tetrahydrofuran (THF), anhydrous | ~10 volumes (e.g., 1.8 L) | Reaction solvent |
| Reaction Conditions | ||
| Temperature | -78 °C to room temperature | Initial low temperature is critical for selectivity |
| Reaction Time | 2-4 hours | Monitored by TLC or LC-MS |
| Work-up & Purification | ||
| Quenching Agent | Saturated aqueous NH4Cl | Neutralizes reactive species |
| Extraction Solvent | Ethyl Acetate | To isolate the product |
| Purification Method | Flash Column Chromatography | Silica gel, eluting with a hexane/ethyl acetate gradient |
| Product | ||
| Product Name | This compound | |
| Appearance | Colorless to pale yellow oil | |
| Expected Yield | 60-75% | Yields may vary based on scale and optimization |
| Purity (by HPLC) | >95% | |
| Analytical Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (s, 1H), 4.25 (q, J=7.1 Hz, 2H), 3.95 (s, 2H), 1.30 (t, J=7.1 Hz, 3H) | Characteristic peaks for the product structure. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.0, 162.5, 161.0, 118.0, 62.0, 45.0, 14.0 | Characteristic peaks for the product structure. |
| Mass Spec (ESI+) | m/z 249.0 [M+H]⁺, 251.0 [M+H+2]⁺ | Corresponds to the molecular weight of the product. |
Experimental Protocol
Materials:
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2,4,6-Trichloropyrimidine (98%+)
-
Diisopropylamine (99.5%, anhydrous)
-
n-Butyllithium (2.5 M solution in hexanes)
-
Ethyl Acetate (99.8%, anhydrous)
-
Tetrahydrofuran (THF, anhydrous, inhibitor-free)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (reagent grade)
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade for chromatography)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Flash chromatography system
Procedure:
-
LDA Preparation:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 1.0 L).
-
Cool the flask to -10 °C using an ice-salt bath.
-
Add diisopropylamine (1.1 eq, 112.3 g, 155 mL) to the THF.
-
Slowly add n-butyllithium (1.05 eq, 420 mL of a 2.5 M solution in hexanes) dropwise via an addition funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the resulting pale yellow solution at 0 °C for 30 minutes.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of anhydrous ethyl acetate (1.2 eq, 105.7 g, 117 mL) in anhydrous THF (200 mL).
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Add the ethyl acetate solution dropwise to the LDA solution at -78 °C over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Nucleophilic Substitution:
-
Prepare a solution of 2,4,6-trichloropyrimidine (1.0 eq, 183.4 g) in anhydrous THF (600 mL).
-
Add the 2,4,6-trichloropyrimidine solution dropwise to the lithium enolate solution at -78 °C over approximately 1 hour.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is deemed complete, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL) at -78 °C.
-
Allow the mixture to warm to room temperature with stirring.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL).
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Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
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Combine the organic layers and wash with water (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
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Combine the pure fractions and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
-
Visual Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
2,4,6-Trichloropyrimidine is a corrosive solid and should be handled with care.
-
The reaction should be performed under a dry, inert atmosphere (nitrogen or argon) as LDA and the enolate are moisture-sensitive.
-
The low-temperature bath requires careful handling of dry ice and acetone.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the formation of the lithium enolate and the subsequent nucleophilic substitution, the target compound can be obtained in good yield and high purity. This application note serves as a valuable resource for researchers and process chemists involved in the development of pyrimidine-based pharmaceuticals. Further optimization of reaction parameters may be necessary when scaling up to industrial production levels.
Analytical Methods for the Determination of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Application Note
Introduction
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that require accurate and precise analytical methods for determination. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.
Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters, which are based on established methods for similar pyrimidine derivatives.[1]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, such as acetonitrile, to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for the determination of this compound.
Instrumentation and Conditions
The following table outlines the recommended GC-FID/MS parameters, adapted from methods for related chloro-substituted aromatic compounds.[2][3]
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector (FID) | Temperature: 280 °C |
| Detector (MS) | Ion Source Temperature: 230 °C; Ionization Mode: Electron Ionization (EI) at 70 eV; Scan Range: 50-350 m/z |
Experimental Protocol: GC Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
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Dissolve a known amount of the sample in the chosen solvent to a concentration within the linear range of the method.
-
If necessary, filter the sample solution before injection.
-
-
Analysis:
-
Inject 1 µL of the prepared standards and sample solutions into the GC system.
-
Acquire the chromatograms and integrate the peak corresponding to this compound.
-
-
Quantification:
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Generate a calibration curve by plotting the peak area (FID) or total ion count (MS) against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample based on the calibration curve.
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Method Validation Summary
| Parameter | HPLC | GC |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Visualizations
Logical Workflow for HPLC Analysis
Caption: Logical workflow for HPLC analysis of this compound.
General Workflow for GC Method Development
Caption: General workflow for the development of a GC analytical method.
References
Application Notes and Protocols for the Purification of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate and its derivatives. The methodologies outlined are based on common laboratory practices for the purification of pyrimidine compounds.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound and its derivatives is crucial for successful downstream applications, including drug discovery and development. This document details two primary purification techniques: Column Chromatography and Recrystallization .
Purification Techniques
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyrimidine derivatives, silica gel is a commonly used stationary phase, and mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate, are effective eluents.
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. A successful recrystallization yields a product with high purity.
Data Presentation
The following table summarizes typical conditions for the purification of pyrimidine derivatives by column chromatography, based on literature for related compounds.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Yield (%) | Purity (%) | Reference |
| Pyrimidine Derivatives | Silica Gel | Hexane/Ethyl Acetate (gradient) | 60 - 85 | >95 | [1][2] |
| Indoline-substituted Pyrimidines | Silica Gel | Hexane/Ethyl Acetate (19:1 to 1:1) | 57 - 86 | Not Specified | [1] |
| 2,3-Diaryl-2H-azirines (from oximes) | Silica Gel | Hexanes/Ethyl Acetate (8:1) | 94 | 98 | [3] |
| Ethyl 2-(4-formamidopyrimidin-2-yl)acetate | Silica Gel | Benzene/Ethyl Acetate | Not Specified | Not Specified | [4] |
| N6 derivatives of 8-azapurine | Silica Gel | Not Specified | 46 - 66 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound derivatives using silica gel column chromatography.
Materials:
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Crude this compound derivative
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Silica gel (60-120 mesh)
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Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
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Glass column
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low-polarity hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific derivative and should be determined by TLC analysis.[1][2]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of solid this compound derivatives.
Materials:
-
Crude solid this compound derivative
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Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)[3]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
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Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
General Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate. This key intermediate is crucial in the development of various pharmaceutical compounds.[][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis.
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common precursor for this synthesis is 2,4,6-trichloropyrimidine, where the chlorine atom at the C2 position is substituted by a carbon nucleophile derived from a malonic ester.[3]
Key Reaction: Nucleophilic Aromatic Substitution
A plausible synthetic route involves the reaction of 2,4,6-trichloropyrimidine with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target compound.
Step-by-Step Methodology:
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Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath. A solution of diethyl malonate (1.0 equivalent) in anhydrous THF is added dropwise to the suspension over 30 minutes. The reaction mixture is then stirred at room temperature for 1 hour to ensure complete formation of the enolate.
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Nucleophilic Substitution: The solution of the sodium salt of diethyl malonate is cooled back to 0°C. A solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux (approximately 66°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product, which may contain the di-substituted malonate intermediate, is then subjected to hydrolysis and decarboxylation. The crude material is dissolved in a mixture of acetic acid and a small amount of water, and the solution is heated to reflux for 4-6 hours. After cooling, the mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated. The final product, this compound, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Observation |
| 1 | NaH (1.1) | THF | 66 (Reflux) | 24 | 65 | 92 | Good yield, some isomeric byproduct observed. |
| 2 | NaH (1.1) | Dioxane | 100 (Reflux) | 12 | 70 | 90 | Faster reaction, slightly more byproduct formation. |
| 3 | NaOEt (1.1) | Ethanol | 78 (Reflux) | 36 | 45 | 85 | Slower reaction with lower yield and purity. |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 82 (Reflux) | 48 | 30 | 80 | Incomplete reaction, significant starting material remained. |
| 5 | LDA (1.1) | THF | -78 to RT | 12 | 60 | 95 | Cleaner reaction with higher purity, but slightly lower yield. |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions and the scale of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or No Product Yield | 1. Incomplete enolate formation: Moisture in the reaction setup or reagents. | - Ensure all glassware is flame-dried before use. - Use anhydrous solvents and fresh, high-quality sodium hydride. |
| 2. Low reactivity of 2,4,6-trichloropyrimidine: Reaction temperature is too low or reaction time is too short. | - Increase the reaction temperature to reflux. - Extend the reaction time and monitor the progress by TLC. | |
| 3. Degradation of starting material or product: Prolonged exposure to high temperatures or harsh basic conditions. | - Optimize the reaction time to avoid unnecessary heating. - Use a milder base if possible, such as LDA at low temperatures. | |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity: The C4 and C6 positions on the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position. | - Employ a less reactive nucleophile or milder reaction conditions to favor substitution at the less reactive C2 position. - Consider using a palladium-catalyzed cross-coupling reaction which can offer higher selectivity for the C2 position.[4] |
| 2. Di-substitution or tri-substitution: Excess of the nucleophile or prolonged reaction time. | - Use a stoichiometric amount of the diethyl malonate enolate. - Carefully monitor the reaction progress and stop it once the desired mono-substituted product is maximized. | |
| Difficulty in Product Purification | 1. Co-elution of isomers: The desired C2-substituted product and the C4/C6-substituted isomers have similar polarities. | - Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. - Consider derivatization of the mixture to facilitate separation, followed by deprotection. |
| 2. Presence of unreacted starting materials: Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction conditions (temperature, time, stoichiometry) to maximize conversion. | |
| 3. Hydrolysis of the ester group: Presence of water during work-up or purification. | - Ensure all work-up steps are performed with anhydrous solvents where necessary. - Avoid prolonged exposure to acidic or basic aqueous conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging?
A1: The primary challenge lies in achieving regioselective substitution at the C2 position of the 2,4,6-trichloropyrimidine ring. The chlorine atoms at the C4 and C6 positions are electronically more activated towards nucleophilic attack.[3] This can lead to the formation of a mixture of isomers, making the purification of the desired product difficult.
Q2: What is the role of the base in this reaction?
A2: The base is crucial for deprotonating diethyl malonate to form the carbanionic nucleophile (enolate) that attacks the pyrimidine ring. The strength and nature of the base can influence the reaction rate and selectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally preferred to ensure complete and irreversible enolate formation.
Q3: Can other nucleophiles be used to introduce the acetate side chain?
A3: Yes, other carbanionic nucleophiles can be employed. For instance, the enolate of ethyl acetate could be used, but its generation typically requires a very strong base like LDA. The use of diethyl malonate followed by hydrolysis and decarboxylation is a common and often more manageable strategy in a laboratory setting.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting material, the desired product, and any byproducts. Staining with a UV lamp or an appropriate chemical stain can help visualize the spots. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the components of the reaction mixture.
Q5: What are the safety precautions I should take when performing this synthesis?
A5: 2,4,6-trichloropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; it should be handled with extreme care under an inert atmosphere. All solvents used are flammable and should be kept away from ignition sources.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reaction pathways in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield in my synthesis of this compound. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the synthesis, which is likely a Claisen-type condensation reaction, can stem from several factors. Here are the primary causes and potential solutions:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Ensure anhydrous conditions as moisture can quench the base and hydrolyze the ester.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. (See Q2 for more details).
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Purity of Starting Materials: Ensure the purity of 2,4,6-trichloropyrimidine and ethyl acetate. Impurities can interfere with the reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Q2: What are the common side reaction products I should be aware of during the synthesis of this compound?
A2: The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding these can aid in optimizing the reaction and purification processes.
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Self-condensation of Ethyl Acetate: The base can catalyze the self-condensation of ethyl acetate to form ethyl acetoacetate.[1][2][3][4] This is a common side reaction in Claisen condensations.
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Hydrolysis: The presence of any moisture can lead to the hydrolysis of the starting material (2,4,6-trichloropyrimidine) to the corresponding hydroxypyrimidine, and the product ester to its carboxylic acid.
-
Over-alkylation/Multiple Additions: It is possible for the product, this compound, to react further with the ethyl acetate enolate, leading to more complex structures.
-
Monosubstituted Product: Incomplete reaction or reaction with a different nucleophile could result in a monosubstituted pyrimidine derivative.
Potential Reaction Pathways
Caption: Main and potential side reaction pathways.
Q3: I am having difficulty purifying my crude this compound. What are the recommended purification strategies?
A3: Purification can be challenging due to the presence of structurally similar byproducts. A combination of techniques is often most effective.
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Column Chromatography: This is a powerful method for separating the desired product from impurities.[5] A silica gel column with a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is a good starting point.
-
Recrystallization: This technique can be effective for removing minor impurities.[5] The choice of solvent is critical. Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Although the product itself is not acidic or basic, this technique can be useful for removing acidic (e.g., hydrolyzed carboxylic acid) or basic impurities.
General Purification Workflow
Caption: A general workflow for the purification of the target compound.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical methods should be employed to confirm the structure and assess the purity of this compound.
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High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the compound and detecting trace impurities.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any impurities with distinct signals.[5]
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the product and can help in identifying the mass of unknown byproducts.[5]
Data Summary
The following table summarizes hypothetical data for the synthesis of this compound under different conditions. Actual results will vary based on specific experimental parameters.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Impurities Observed |
| 1 | Sodium Hydride | THF | 0 to rt | 12 | 65 | Ethyl acetoacetate, Unreacted Starting Material |
| 2 | LDA | THF | -78 to rt | 8 | 75 | Minor Ethyl acetoacetate |
| 3 | Potassium Carbonate | DMF | 50 | 24 | 40 | Significant Starting Material, Hydrolysis Products |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization.
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Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of ethyl acetate to a stirred suspension of a strong base (e.g., Sodium Hydride or Lithium Diisopropylamide) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran) at a low temperature (e.g., 0 °C or -78 °C).
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Enolate Formation: Allow the mixture to stir for a specified time to ensure the formation of the ethyl acetate enolate.
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Addition of Pyrimidine: Slowly add a solution of 2,4,6-trichloropyrimidine in the same anhydrous solvent to the enolate solution at the low temperature.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period. Monitor the reaction progress by TLC or HPLC.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product using column chromatography and/or recrystallization.
General Protocol for Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes) and pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
References
"Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" impurity profile and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A1: Based on established pyrimidine chemistry, the synthesis of this compound is likely a two-step process:
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Condensation: Reaction of an appropriate amidine with a diethyl malonate derivative to form the intermediate, Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate.
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Chlorination: Subsequent treatment of the dihydroxy intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Caption: General synthetic workflow for this compound.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can arise from both the condensation and chlorination steps. Below is a summary of potential impurities and their likely sources.
| Impurity Class | Specific Examples | Likely Source |
| Starting Materials | Unreacted amidine, diethyl malonate derivative | Incomplete reaction in the condensation step. |
| Intermediates | Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate | Incomplete chlorination. |
| Partially Chlorinated Species | Ethyl 2-(4-chloro-6-hydroxypyrimidin-2-yl)acetate | Incomplete chlorination. |
| Over-chlorinated Species | 2,4,6-trichloropyrimidine (if side reactions occur) | Reaction with excess chlorinating agent under harsh conditions. |
| Hydrolysis Products | Ethyl 2-(4-chloro-6-hydroxypyrimidin-2-yl)acetate, Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate | Exposure to water during workup or storage. Dichloropyrimidines can be sensitive to hydrolysis.[1] |
| Reagent By-products | Chlorophosphoric acids, triethylamine hydrochloride | From the chlorination reaction with POCl₃ and a base like triethylamine. |
| Side-Reaction Products | Self-condensation products of malonic esters | Side reactions during the initial condensation step. |
Troubleshooting Guides
Issue 1: Low yield of the final product, this compound.
Possible Causes & Solutions:
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Incomplete Condensation:
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Troubleshooting: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of starting materials.
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Solution: Optimize reaction time, temperature, and stoichiometry of reactants. Ensure the base used is appropriate and of good quality.
-
-
Incomplete Chlorination:
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Troubleshooting: Analyze the crude product for the presence of the dihydroxy or monochloro intermediates.
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Solution: Increase the reaction time or temperature of the chlorination step. Using a slight excess of POCl₃ might be necessary, but be cautious of over-chlorination. Some processes benefit from the addition of a tertiary amine or its hydrochloride salt.
-
-
Product Degradation During Workup:
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Troubleshooting: Dichloropyrimidines can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1]
-
Solution: Perform the workup at low temperatures and minimize contact with water. Ensure that the quenching of excess POCl₃ is done carefully and the subsequent extractions are performed promptly.
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Issue 2: Difficulty in removing impurities from the final product.
Troubleshooting Workflow for Purification:
Caption: Decision tree for troubleshooting the purification of this compound.
Detailed Purification Protocols:
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Recrystallization:
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Principle: This method is effective for removing impurities with different solubility profiles from the main product.
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Protocol:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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-
-
Column Chromatography:
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Principle: Separation based on the differential adsorption of the components onto a stationary phase.
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Protocol:
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Prepare a silica gel column.
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Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
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Load the sample onto the column.
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Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether).
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Collect fractions and analyze by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent.
-
-
-
Distillation:
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Principle: Purification of thermally stable liquids based on differences in boiling points.
-
Protocol:
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If the product is a high-boiling liquid, vacuum distillation can be employed.
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Heat the crude product in a distillation apparatus under reduced pressure.
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Collect the fraction that distills at the expected boiling point of the product. This method can be effective for separating non-volatile impurities.[1]
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Q3: How can I minimize the formation of hydrolysis-related impurities?
A3: Hydrolysis of the chloro-substituents is a common issue. To mitigate this:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
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Careful Workup: When quenching the reaction containing POCl₃, do so at a low temperature by slowly adding the reaction mixture to ice or a cold aqueous solution.
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pH Control: During aqueous workup, maintain a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis.
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Prompt Extraction: After quenching, promptly extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying: Thoroughly dry the organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
By understanding the potential impurities and implementing these troubleshooting and purification strategies, researchers can improve the yield and purity of this compound in their experiments.
References
Technical Support Center: Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the pyrimidine ring to yield Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate. This is followed by a chlorination step to replace the hydroxyl groups with chlorine atoms, affording the final product.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by reaction step.
Step 1: Condensation to form Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Base/Base Strength | Ensure the base used (e.g., sodium ethoxide) is sufficiently strong to deprotonate the malonic ester derivative. Use freshly prepared base for best results. |
| Moisture in Reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Moisture can quench the base and inhibit the reaction. |
| Low Reaction Temperature | While initial deprotonation may be done at a lower temperature, the condensation may require heating. Monitor the reaction by TLC and consider increasing the temperature if the reaction is sluggish. |
| Poor Quality Starting Materials | Verify the purity of the amidine and malonic ester starting materials. Impurities can interfere with the reaction. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Self-condensation of Malonic Ester | Add the base to the malonic ester at a controlled temperature before adding the amidine to minimize self-condensation. |
| Hydrolysis of the Ester Group | Avoid prolonged exposure to strong aqueous base during workup. Neutralize the reaction mixture promptly with a suitable acid. |
| Formation of Polymeric Materials | Ensure proper stoichiometry of reactants. High concentrations of reactants may lead to polymerization. |
Issue 3: Difficulty in Product Isolation/Purification
| Potential Cause | Troubleshooting Suggestion |
| Product is Water-Soluble | If the product has significant water solubility, saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer. |
| Product is an Insoluble Salt | The product may precipitate as a salt. Acidify the reaction mixture to a pH where the product is neutral and less soluble in the aqueous phase, aiding filtration. |
| Co-precipitation with Salts | Wash the crude product thoroughly with water to remove any inorganic salts before further purification. |
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Caption: Troubleshooting workflow for the condensation step.
Step 2: Chlorination to form this compound
Issue 1: Incomplete Chlorination
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Chlorinating Agent | Use a sufficient excess of the chlorinating agent (e.g., POCl₃). The reaction is often run with POCl₃ as the solvent to ensure a large excess. |
| Low Reaction Temperature/Time | Chlorination of dihydroxypyrimidines typically requires high temperatures (refluxing in POCl₃). Ensure the reaction is heated for a sufficient duration, monitoring by TLC for the disappearance of the starting material. |
| Presence of Water | Water will react with and consume the chlorinating agent. Ensure the starting material is completely dry. |
| Formation of a Stable Intermediate | The formation of a phosphate ester intermediate can be stable. The addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can facilitate the conversion to the dichloro product. |
Issue 2: Product Decomposition
| Potential Cause | Troubleshooting Suggestion |
| Harsh Reaction Conditions | While high temperatures are necessary, prolonged heating at very high temperatures can lead to decomposition. Optimize the reaction time and temperature. |
| Workup Procedure | The quenching of excess POCl₃ with water is highly exothermic. Add the reaction mixture slowly to ice-water with vigorous stirring to control the temperature. |
| Acidic Conditions during Workup | The product may be sensitive to strong acids generated during the quench. Neutralize the aqueous solution carefully with a base (e.g., NaHCO₃ or Na₂CO₃) after quenching. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Suggestion |
| Residual POCl₃ or Byproducts | After quenching, ensure complete hydrolysis of POCl₃ to phosphoric acid. Extraction with a suitable organic solvent followed by washing with a dilute base can help remove acidic impurities. |
| Formation of Monochloro-hydroxy-pyrimidine | If the reaction is incomplete, a mixture of mono- and di-chloro products may be present. Purification by column chromatography on silica gel is often effective. |
| Product is an Oil | If the product does not crystallize, purification by column chromatography followed by removal of the solvent under high vacuum is recommended. |
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Caption: Troubleshooting workflow for the chlorination step.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the initial condensation reaction?
A1: The most frequent cause of low yield in the condensation step is the presence of moisture. The strong base required for the reaction is readily quenched by water, preventing the necessary deprotonation of the malonic ester. Ensuring all reagents and solvents are anhydrous and that the glassware is thoroughly dried is critical for success.
Q2: Can I use a different chlorinating agent instead of phosphorus oxychloride (POCl₃)?
A2: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst (like DMF) have been used for similar systems. However, POCl₃ is generally preferred for the chlorination of hydroxypyrimidines due to its high reactivity and the fact that it can often be used as both the reagent and the solvent.
Q3: My final product, this compound, is a dark oil and difficult to purify. What should I do?
A3: A dark color often indicates the presence of decomposition products or polymeric impurities. It is recommended to first attempt purification by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. If the product is still impure, a second purification or a distillation under high vacuum (if the product is thermally stable) may be necessary. Treating the crude product with activated carbon before chromatography can sometimes help in removing colored impurities.
Q4: How can I monitor the progress of the chlorination reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The starting material, Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate, is significantly more polar than the final product, this compound. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q5: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A5: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching of the reaction should be done with extreme care by slowly adding the reaction mixture to a large excess of ice.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate (General Procedure)
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To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of ethyl 2-amidinioacetate hydrochloride (or a similar amidine precursor) in absolute ethanol.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate.
Protocol 2: Synthesis of this compound (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add Ethyl 2-(4,6-dihydroxypyrimidin-2-yl)acetate to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the aqueous solution with a solid base such as sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed with appropriate safety precautions.
Technical Support Center: Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Welcome to the technical support center for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis and handling of this compound, with a particular focus on regioselectivity challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A1: The most plausible synthetic route is the nucleophilic substitution of a tri-substituted pyrimidine, such as 2,4,6-trichloropyrimidine, with an ethyl acetate enolate or a similar C2-synthon. The primary challenge in this synthesis is controlling the regioselectivity. The C4 and C6 positions on the pyrimidine ring are generally more reactive towards nucleophilic attack than the C2 position.[1][2] Therefore, achieving selective substitution at the C2 position to obtain the desired product can be difficult, often resulting in a mixture of isomers.
Q2: I am getting a mixture of isomers. How can I confirm the structure of my product and identify the isomers?
A2: A combination of analytical techniques is recommended for structural confirmation.
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NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): This is the most powerful tool for distinguishing between the desired C2-substituted product and the C4/C6-substituted isomers. The chemical shifts and coupling patterns of the pyrimidine ring protons and carbons will be distinct for each isomer.
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Mass Spectrometry (MS): While MS will confirm the molecular weight of the product, it will not distinguish between isomers. However, fragmentation patterns in techniques like GC-MS or LC-MS/MS might provide some structural clues.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.
Q3: What are the expected side products in the synthesis of this compound?
A3: Besides the desired product, several side products can be expected:
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Regioisomers: The most common side products are the C4 and C6-alkylated isomers, i.e., Ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate and its symmetrical counterpart.
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Di- and Tri-substituted Products: Depending on the reaction stoichiometry and conditions, multiple substitutions of the chlorine atoms can occur, leading to di- and tri-alkylated pyrimidines.
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the chloro groups on the pyrimidine ring can lead to the formation of corresponding hydroxypyrimidines.
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Products from Self-Condensation of Ethyl Acetate: The base used to generate the enolate of ethyl acetate can also promote its self-condensation (Claisen condensation) to produce ethyl acetoacetate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Inefficient enolate formation: The base used may not be strong enough to deprotonate ethyl acetate effectively. 2. Reaction temperature too low: The activation energy for the reaction may not be reached. 3. Poor quality of starting materials: Degradation of 2,4,6-trichloropyrimidine or the presence of inhibitors. | 1. Use a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium hydride (NaH). 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Ensure the purity of starting materials using appropriate analytical techniques. |
| Formation of a mixture of regioisomers (C2, C4, C6 substitution) | 1. High reactivity of C4/C6 positions: The inherent electronic properties of the pyrimidine ring favor substitution at these positions. 2. Thermodynamic control: Higher reaction temperatures might favor the formation of the more stable C4/C6 substituted isomer. | 1. Employ kinetic control: Use a strong, sterically hindered base at low temperatures (e.g., LDA at -78 °C) to favor the kinetically controlled C2 substitution. 2. Use of a palladium catalyst: Certain palladium catalysts with specific ligands have been shown to direct substitution to the C2 position.[1] 3. Solvent effects: The choice of solvent can influence regioselectivity. Experiment with a range of polar aprotic (e.g., THF, DMF) and non-polar solvents. |
| Formation of di- or tri-substituted products | Excess of the nucleophile: Using more than one equivalent of the ethyl acetate enolate will lead to multiple substitutions. | Carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of the nucleophile is recommended. The nucleophile can also be added slowly to the reaction mixture to maintain a low concentration. |
| Product decomposition | 1. Reaction temperature too high: The product might be unstable at elevated temperatures. 2. Harsh work-up conditions: Use of strong acids or bases during work-up can lead to degradation. | 1. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Use a mild aqueous work-up with saturated ammonium chloride solution and extract the product with a suitable organic solvent. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on general principles of C-alkylation of chloro-substituted pyrimidines and should be optimized for specific laboratory conditions.
Materials:
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2,4,6-Trichloropyrimidine
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Ethyl acetate
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes.
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Enolate Formation: To the freshly prepared LDA solution, slowly add ethyl acetate (1.0 eq.) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.
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Nucleophilic Substitution: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared ethyl acetate enolate solution to the 2,4,6-trichloropyrimidine solution via cannula.
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Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. If no reaction is observed, the temperature can be allowed to slowly warm to -40 °C or higher, but this may affect regioselectivity.
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Work-up: Once the reaction is complete, quench the reaction at low temperature by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from regioisomers and other impurities.
Visualizations
References
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and other common issues encountered during catalytic reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is failing or giving very low yields. What are the potential causes?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions with this substrate can be attributed to several factors:
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Catalyst Poisoning: The pyrimidine nitrogen atoms can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1] Additionally, impurities from the synthesis of the dichloropyrimidine starting material, such as residual phosphorus compounds from the use of POCl₃, can act as potent catalyst poisons.[2][3] Sulfur-containing impurities in reagents or solvents are also common culprits.
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Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst agglomeration and decomposition into an inactive state. This can be caused by high temperatures, exposure to oxygen, or inappropriate ligand choice.
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Low Reactivity of the C-Cl Bond: While the chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution and cross-coupling, they are inherently less reactive than the corresponding bromides or iodides. The reaction may require more forcing conditions or a more active catalyst system.
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Poor Quality of Reagents: The purity of the catalyst, ligands, base, and solvents is critical. Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[4]
Q2: I am observing poor regioselectivity in my mono-substitution reaction. How can I control which chlorine atom reacts?
A2: For 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar. However, in many palladium-catalyzed cross-coupling reactions, the C4 position is generally more reactive.[5][6] Achieving high regioselectivity can be challenging and is influenced by:
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Ligand Choice: Sterically bulky ligands can influence which position the catalyst can access. For some dihalopyrimidines, specific ligands have been shown to direct the reaction to a particular site.[7][8][9]
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Reaction Temperature: Lowering the reaction temperature may improve selectivity.
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Catalyst System: The choice of palladium precursor and additives can impact the regiochemical outcome.
Q3: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?
A3: A black precipitate is likely palladium black, indicating that the active Pd(0) catalyst has agglomerated and is no longer catalytically active. To prevent this:
-
Use Stabilizing Ligands: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent agglomeration.[4]
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Control Temperature: Avoid excessive heating, as this can accelerate catalyst decomposition.
Q4: Can the pyrimidine substrate itself inhibit the catalyst?
A4: Yes, nitrogen-containing heterocycles are known to coordinate to palladium catalysts, which can lead to catalyst poisoning.[1] This is a form of product inhibition where the desired product, a substituted pyrimidine, can also inhibit the catalyst. Using a higher catalyst loading or a more robust catalyst system can sometimes overcome this issue.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Catalyst poisoning by impurities (e.g., sulfur, phosphorus). | - Use high-purity reagents and solvents.- Consider pre-treating reagents with a scavenger for sulfur impurities.- If phosphorus contamination from the dichloropyrimidine synthesis is suspected, purify the starting material by recrystallization or chromatography. |
| Catalyst deactivation by the pyrimidine nitrogen. | - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).- Use a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos, RuPhos).[4] | |
| Inactive catalyst. | - Use a fresh batch of palladium catalyst and phosphine ligand.- Ensure solvents are anhydrous and properly degassed. | |
| Formation of palladium black | Catalyst agglomeration. | - Lower the reaction temperature.- Use a more stabilizing ligand. |
| Poor regioselectivity | Similar reactivity of C4 and C6 positions. | - Screen different ligands to enhance selectivity.- Optimize reaction temperature; lower temperatures often favor higher selectivity. |
Guide 2: Failed Buchwald-Hartwig Amination
| Symptom | Potential Cause | Troubleshooting Steps |
| No reaction | Inappropriate base or solvent. | - For amination with secondary amines, a strong, non-nucleophilic base like LiHMDS or NaOt-Bu is often required.[10]- Ensure the use of an anhydrous, aprotic solvent such as toluene or dioxane. |
| Catalyst system not active enough for C-Cl bond activation. | - Use a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos).[4]- N-heterocyclic carbene (NHC) ligands can also be effective.[8] | |
| Amine substrate is binding too strongly to the catalyst. | - This can be an issue with certain amines. Trying different ligands or a higher catalyst loading may help. | |
| Side reactions (e.g., hydrodechlorination) | Presence of a hydrogen source and active catalyst for reduction. | - Ensure anhydrous conditions.- Use a high-purity inert gas. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification of this compound to Remove Potential Catalyst Poisons
If catalyst poisoning from the starting material is suspected, purification is recommended.
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto the column.
-
Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Caption: Potential pathways for catalyst poisoning and deactivation.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydrolysis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers performing the hydrolysis of the ester group in Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate to yield 2-(4,6-dichloropyrimidin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for hydrolyzing the ester group of this compound?
A1: The most common method is alkaline hydrolysis (saponification) using a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and an organic co-solvent such as methanol, ethanol, or tetrahydrofuran (THF).[1][2] Acid-catalyzed hydrolysis using dilute mineral acids like HCl or H₂SO₄ is also possible, but it is a reversible reaction and often slower.[3][4] For pyrimidine-containing esters, alkaline hydrolysis is generally preferred as it is a non-reversible reaction, leading to more complete conversion.[3]
Q2: Why is my hydrolysis reaction incomplete or showing low yield?
A2: Several factors can contribute to low conversion rates:
-
Insufficient Base: Ensure at least one stoichiometric equivalent of base is used. For less reactive esters, using an excess (e.g., 1.5 - 2.0 equivalents) can drive the reaction to completion.[2]
-
Low Temperature: The reaction may require heating. Refluxing the mixture is a common strategy to increase the reaction rate.[5]
-
Poor Solubility: The starting material may not be fully dissolved. Using a co-solvent like THF or dioxane can create a monophasic solution and improve reaction kinetics.[1][2]
-
Short Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS to ensure it has run to completion before workup.[5]
Q3: Can the chloro-substituents on the pyrimidine ring react under the hydrolysis conditions?
A3: Yes, this is a significant risk. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, especially under harsh basic conditions or with prolonged heating. The hydroxide ions (⁻OH) used for hydrolysis can act as nucleophiles and displace the chloride ions, leading to the formation of hydroxypyrimidine byproducts. It is crucial to use the mildest conditions possible to achieve ester hydrolysis while minimizing this side reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or acid catalyst.2. Low reaction temperature.3. Poor solubility of the ester. | 1. Increase the stoichiometry of the base (e.g., to 1.5-2.0 eq.).[2]2. Heat the reaction mixture, potentially to reflux.[5]3. Add a co-solvent like THF or dioxane to improve solubility.[1] |
| Formation of Byproducts | 1. Nucleophilic substitution of chlorine atoms by hydroxide.2. Decomposition of the pyrimidine ring under harsh conditions.[6][7] | 1. Use milder conditions: lower temperature, shorter reaction time, or a weaker base like LiOH.[2]2. Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed. |
| Difficulty Isolating Product | 1. The product (a carboxylate salt) is highly soluble in the aqueous layer after basic hydrolysis.2. The carboxylic acid is water-soluble after acidic workup. | 1. After hydrolysis, carefully acidify the cooled reaction mixture with a strong acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid.[2]2. If precipitation does not occur, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[8] |
| Product is an Oil, not a Solid | 1. Presence of impurities.2. The product may be intrinsically non-crystalline. | 1. Purify the crude product using column chromatography or recrystallization from a suitable solvent system.2. If purification fails to yield a solid, characterize the product as an oil. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis (Saponification)
This is the most common and generally preferred method.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., THF, ethanol, or methanol) and water (e.g., a 2:1 or 3:1 v/v ratio).
-
Addition of Base: Add a solution of NaOH or LiOH (1.5 eq) in water to the reaction mixture. LiOH is often more effective for less reactive esters.[2]
-
Heating: Stir the mixture at room temperature or heat to 40-60°C. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting material is no longer visible.[5]
-
Workup:
-
Cool the reaction mixture to room temperature (or 0°C with an ice bath).
-
Remove the organic solvent under reduced pressure.
-
Carefully acidify the remaining aqueous solution to pH ~3-4 with dilute HCl (e.g., 1M).
-
-
Isolation:
-
If a precipitate forms, collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative but is reversible.
-
Reaction Setup: Mix the this compound (1.0 eq) with an excess of dilute aqueous acid (e.g., 3M H₂SO₄ or HCl).
-
Heating: Heat the mixture under reflux.[3] The reaction must be monitored by TLC to determine the point of equilibrium or completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a base (e.g., saturated NaHCO₃ solution).
-
-
Isolation: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualization of Workflows and Reactions
Below are diagrams illustrating the experimental workflow and the chemical pathways involved in the hydrolysis process.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate Work-up Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the synthesis of this compound?
A typical work-up procedure involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. The crude product is then isolated from the organic phase and purified, usually by column chromatography. It is crucial to handle the chlorinated pyrimidine derivative in a well-ventilated fume hood using appropriate personal protective equipment.
Q2: My crude product appears oily and dark. Is this normal?
The appearance of a dark oil is not uncommon for crude products in organic synthesis. The color can be attributed to polymeric byproducts or other high-molecular-weight impurities. Purification via column chromatography is typically effective in removing these colored impurities to yield the desired product as a solid or a pale-colored oil.
Q3: I am observing a low yield after work-up. What are the potential causes?
Low yields can result from several factors, including an incomplete reaction, product decomposition during work-up, or inefficient extraction. Monitoring the reaction to completion by Thin Layer Chromatography (TLC) is essential. During the work-up, prolonged exposure to acidic or basic aqueous solutions should be avoided to prevent hydrolysis of the ester group. Ensure efficient extraction by using an adequate volume of organic solvent and performing multiple extractions.
Q4: How can I confirm the purity of my final product?
The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and identify any residual impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the experimental work-up of this compound.
| Problem | Possible Cause | Suggested Solution |
| Emulsion formation during aqueous extraction. | High concentration of polar byproducts or insufficient solvent volume. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the problem persists, filter the mixture through a pad of Celite. |
| Product seems to be water-soluble and is lost during extraction. | The compound may have some solubility in the aqueous phase. | Saturate the aqueous layer with sodium chloride (salting out) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with the organic solvent. |
| TLC analysis of the crude product shows multiple spots close to the product spot. | Presence of structurally similar impurities or isomers. | Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective. |
| The product decomposes on the silica gel column. | The silica gel may be too acidic, leading to the degradation of the acid-sensitive compound. | Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina. |
| Hydrolysis of the ethyl ester to the carboxylic acid is observed. | Exposure to acidic or basic conditions during the aqueous work-up. | Perform the aqueous wash with neutral water or a buffered solution (e.g., phosphate buffer at pH 7). Minimize the contact time with the aqueous phase. |
Experimental Protocols
Below is a hypothetical experimental protocol for the work-up and purification of this compound, based on procedures for structurally similar compounds.
Reaction Work-up:
-
Upon completion of the reaction (as monitored by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes representative data for the purification of this compound. Note that actual results may vary depending on the specific reaction conditions.
| Parameter | Value |
| Typical Crude Yield | 75-85% |
| Purity after Extraction | 60-70% (by HPLC) |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Gradient of 5% to 20% Ethyl Acetate in Hexanes |
| Yield after Chromatography | 60-75% |
| Final Purity | >98% (by HPLC) |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the work-up and purification of this compound.
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines the logical steps to troubleshoot low product yields.
Caption: A troubleshooting flowchart for addressing low product yields during work-up procedures.
"Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate. The information is designed to address common stability and storage issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to hydrolysis and solvolysis. The two chlorine atoms on the pyrimidine ring are electron-withdrawing, which makes the corresponding carbon atoms vulnerable to nucleophilic attack by water (hydrolysis) or alcohol-based solvents (solvolysis).[1] This can lead to the formation of impurities over time, especially in solution.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products are formed by the stepwise substitution of the chloro groups. In the presence of water, this will lead to the formation of mono- and di-hydroxypyrimidine derivatives. In alcoholic solvents, such as methanol or ethanol, the corresponding mono- and di-alkoxy pyrimidine derivatives will be formed.[1][2]
Q3: How can I minimize the degradation of this compound in solution?
A3: To minimize degradation, it is highly recommended to prepare solutions fresh for each experiment. If storage of a solution is unavoidable, use a dry, aprotic solvent (e.g., acetonitrile, DMSO) and store the solution at low temperatures, such as -20°C or -80°C, under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: What are the recommended storage conditions for the solid compound?
A4: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. For long-term storage, keeping it at or below -20°C is advisable. It is also recommended to store it under an inert atmosphere to prevent slow hydrolysis from atmospheric moisture.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Review Solvent Composition: If using protic solvents like methanol, ethanol, or water in your sample preparation or mobile phase, consider the possibility of solvolysis or hydrolysis.
-
Analyze a Freshly Prepared Sample: Prepare a new solution of the compound in a dry, aprotic solvent and analyze it immediately by HPLC. If the unexpected peaks are absent or significantly reduced, degradation in your previous sample solution is the likely cause.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Exposing the compound to mild acidic, basic, and oxidative conditions can help to intentionally generate the degradation products and confirm their retention times relative to your unexpected peaks.
-
LC-MS Analysis: If available, use LC-MS to determine the mass of the unexpected peaks. This can help to confirm if they correspond to the expected hydroxylation or alkoxylation products.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Use of a partially degraded compound, leading to a lower effective concentration of the active molecule.
Troubleshooting Steps:
-
Assess Purity of Stock Solutions: If you are using aged stock solutions, their purity should be re-assessed by HPLC before use in biological assays.
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions from the solid material for each set of experiments to ensure the accuracy of the concentration.
-
Solvent Choice for Stock Solutions: For biological assays, DMSO is a common solvent. Ensure you are using anhydrous DMSO and store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | Store at ≤ -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | To minimize degradation from moisture and light, and to slow down any potential solid-state decomposition. |
| Solution Storage | Prepare solutions fresh. If storage is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, acetonitrile), store at -20°C or -80°C in small aliquots under an inert atmosphere, and minimize freeze-thaw cycles.[1] | Dichloropyrimidines are susceptible to hydrolysis and solvolysis, which is accelerated in solution.[1] |
| Compatible Solvents | For storage: Anhydrous acetonitrile, anhydrous DMSO. For reactions: Aprotic solvents are generally preferred unless a nucleophilic substitution is intended. | To avoid the reaction of the chloro groups with protic solvents. |
| Incompatible Conditions | Avoid aqueous solutions, especially at basic pH, and alcoholic solvents for prolonged periods. Avoid strong oxidizing agents and exposure to UV light.[3][4] | Basic conditions can significantly accelerate the rate of hydrolysis.[3][4] Chlorinated compounds can be susceptible to photolytic degradation. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of the compound.[1][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.[1]
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 4-8 hours, monitoring frequently as degradation is expected to be rapid.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.[1]
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours.[1]
-
After exposure, dissolve the stressed solid in acetonitrile to the initial concentration before analysis.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of the compound in a photostable solvent like acetonitrile to a UV lamp (e.g., 254 nm) for 24 hours.[1]
-
A control sample should be kept in the dark under the same conditions.
-
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
If the solution is acidic or basic, neutralize it with an appropriate amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A method with a gradient elution on a C18 column and UV detection would be a good starting point.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
References
Technical Support Center: Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate Derivatives
This guide provides troubleshooting for common issues encountered during the synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Initial Condensation to form the Pyrimidine Ring
-
Question: I am getting a low yield for the synthesis of 2-substituted-4,6-dihydroxypyrimidine from diethyl malonate and an amidine. What are the potential causes and how can I improve it?
-
Answer: Low yields in this condensation are common and can often be attributed to the quality of reagents, reaction conditions, and work-up procedure.
Potential Causes & Solutions:
-
Moisture in Reagents or Solvents: The base used (e.g., sodium ethoxide) is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents like ethanol are anhydrous.
-
Inefficient Base Formation: If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure all the sodium has reacted before adding the other reagents.
-
Incorrect Stoichiometry: The molar ratios of the amidine, diethyl malonate, and base are crucial. A common ratio is approximately 1:1.2:2.2 (amidine:diester:base).
-
Suboptimal Reaction Temperature and Time: The reaction typically requires refluxing for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Improper pH during Work-up: Acidification to precipitate the dihydroxypyrimidine is a critical step. The pH should be carefully adjusted to the isoelectric point of the product, which is typically in the range of 4-5. Adding the acid too quickly can lead to the formation of fine precipitates that are difficult to filter.
-
Issue 2: Incomplete Chlorination of the 4,6-dihydroxypyrimidine
-
Question: My chlorination of the 2-substituted-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) is incomplete, and I am getting a mixture of mono- and di-chlorinated products. How can I drive the reaction to completion?
-
Answer: Incomplete chlorination is a frequent challenge. The key is to use a sufficient excess of the chlorinating agent and to control the reaction temperature and time.
Potential Causes & Solutions:
-
Insufficient POCl₃: A significant excess of POCl₃ is often required to act as both the reagent and the solvent. Molar ratios of substrate to POCl₃ can be as high as 1:10.
-
Presence of Water: The starting 2-substituted-4,6-dihydroxypyrimidine must be completely dry, as any moisture will consume the POCl₃.
-
Low Reaction Temperature: The reaction typically requires heating. A temperature range of 80-110°C is common.
-
Inadequate Reaction Time: Monitor the reaction by TLC. If the reaction is sluggish, consider adding a catalytic amount of a tertiary amine like N,N-dimethylaniline or triethylamine, which can accelerate the reaction.
-
Work-up Issues: Quenching the reaction by pouring the mixture onto ice must be done carefully and with vigorous stirring to ensure complete hydrolysis of the excess POCl₃.
-
Issue 3: Side Reactions during Side-Chain Functionalization
-
Question: I am attempting to introduce the ethyl acetate side chain at the 2-position of the 4,6-dichloropyrimidine ring and observing multiple side products. What are the likely side reactions and how can I minimize them?
-
Answer: Introducing the side chain onto the dichloropyrimidine ring is prone to side reactions, especially if harsh reagents or conditions are used.
Potential Causes & Solutions:
-
Direct Alkylation with Ethyl Chloroacetate: Attempting to directly alkylate a lithiated or Grignard derivative of 4,6-dichloropyrimidine can be problematic due to the high reactivity of the chloro substituents on the ring, leading to nucleophilic substitution at the 4- or 6-position. A multi-step approach starting with 2-methyl-4,6-dichloropyrimidine is often more reliable.
-
Over-bromination: When using N-bromosuccinimide (NBS) to brominate a 2-methyl group, over-bromination to the di- and tri-bromomethyl species can occur. Use of a controlled amount of NBS and a radical initiator like AIBN or benzoyl peroxide is recommended.
-
Hydrolysis of Chloro Groups: During the hydrolysis of a 2-cyanomethyl group to the carboxylic acid or direct conversion to the ester, the chloro groups at the 4- and 6-positions can be susceptible to hydrolysis, especially under basic conditions or prolonged heating in the presence of water. Acid-catalyzed ethanolysis of the nitrile is generally preferred.
-
Reaction of POCl₃ with the Ester Group: If the ethyl acetate side chain is present before the chlorination step, the ester functionality can react with POCl₃. It is advisable to introduce the chloro groups before forming the ester.
-
Issue 4: Difficulty in Purification of the Final Product
-
Question: I am having trouble purifying my final this compound derivative. What are the common impurities and the best purification strategies?
-
Answer: Purification can be challenging due to the presence of closely related isomers and byproducts.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: Monitor the reaction to completion using TLC or HPLC to minimize the amount of unreacted starting materials.
-
Isomeric Products: In cases of substitution reactions on the pyrimidine ring, a mixture of isomers can be formed. Flash column chromatography is often effective for separating isomers. A suitable eluent system can be determined by TLC, often a mixture of hexanes and ethyl acetate.
-
Hydrolyzed Byproducts: If hydrolysis of the chloro groups has occurred, the resulting hydroxypyrimidines will have very different polarities and can often be removed by column chromatography or recrystallization.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes) can be a very effective purification method.
-
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq).
-
Add diethyl malonate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to pH 4-5.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-4,6-dihydroxypyrimidine.
Step 2: Synthesis of 2-Methyl-4,6-dichloropyrimidine
-
To an excess of phosphorus oxychloride (POCl₃, 10 eq), cautiously add 2-methyl-4,6-dihydroxypyrimidine (1.0 eq) in portions.
-
Add N,N-dimethylaniline (0.1 eq) catalytically.
-
Heat the mixture to reflux (approx. 110°C) for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-methyl-4,6-dichloropyrimidine.
Step 3: Synthesis of this compound
-
Part A: Bromination of 2-Methyl-4,6-dichloropyrimidine
-
Dissolve 2-methyl-4,6-dichloropyrimidine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and irradiate with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-(bromomethyl)-4,6-dichloropyrimidine.
-
-
Part B: Cyanation
-
Dissolve the crude 2-(bromomethyl)-4,6-dichloropyrimidine in a suitable solvent like acetone or DMSO.
-
Add sodium cyanide (NaCN, 1.1 eq) and stir at room temperature until the reaction is complete.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer to get crude 4,6-dichloro-2-(cyanomethyl)pyrimidine.
-
-
Part C: Ethanolysis
-
Dissolve the crude nitrile in anhydrous ethanol.
-
Cool the solution in an ice bath and bubble dry HCl gas through it, or add concentrated sulfuric acid dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction for the disappearance of the nitrile and the appearance of the ester.
-
Cool the mixture, neutralize with a weak base, and extract the product with ethyl acetate.
-
Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography.
-
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Product | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | 2-Methyl-4,6-dihydroxypyrimidine | 75-85 | >95 |
| 2 | 2-Methyl-4,6-dichloropyrimidine | 60-75 | >98 |
| 3a | 2-(Bromomethyl)-4,6-dichloropyrimidine | 65-80 | (used crude) |
| 3b | 4,6-Dichloro-2-(cyanomethyl)pyrimidine | 80-90 | >95 |
| 3c | This compound | 70-85 | >99 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for incomplete chlorination.
Technical Support Center: Troubleshooting Reactions with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during synthetic reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a highly functionalized building block primarily used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The most common transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds, typically with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles, such as amines, alcohols, and thiols, to displace the chloro substituents.
Q2: Which chlorine atom on the pyrimidine ring is more reactive?
A2: In general, for 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed couplings than the chlorine at the C2 position.[1][2][3][4][5] This inherent reactivity allows for regioselective mono-substitution at the C4 position under carefully controlled conditions. However, the presence of the ethyl acetate group at the C2 position and other substituents on the pyrimidine ring can influence this selectivity.[5][6]
Q3: Can the ethyl ester group be hydrolyzed during the reaction?
A3: Yes, the ethyl ester is susceptible to hydrolysis, particularly under basic conditions (saponification), which are common in many cross-coupling and SNAr reactions.[7][8][9][10] The use of strong bases like sodium hydroxide or potassium hydroxide, especially with prolonged reaction times or elevated temperatures, can lead to the formation of the corresponding carboxylic acid.[9] Acid-catalyzed hydrolysis can also occur if the reaction is worked up under strongly acidic conditions.[8][10]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material remains largely unreacted.
-
Formation of boronic acid homo-coupling byproducts.
-
Low yield of the desired coupled product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[3] |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider using a slight excess (1.1-1.5 equivalents). |
| Suboptimal Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical for efficient transmetalation. |
| Inappropriate Solvent | The choice of solvent is critical. Alcoholic solvent mixtures have been shown to provide greater reactivity at lower temperatures compared to polar aprotic solvents.[4] A mixture of 1,4-dioxane and water is also commonly used.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can significantly shorten reaction times and improve yields.[3] |
Issue 2: Poor Regioselectivity in Mono-Substitution Reactions
Symptoms:
-
Formation of a mixture of C4 and C2 substituted isomers.
-
Presence of di-substituted byproduct.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Mixed Isomers | Carefully control reaction temperature and time. Prolonged reaction times or high temperatures can lead to the formation of the thermodynamically more stable isomer or di-substitution. |
| Steric and Electronic Effects | The ethyl acetate group at C2 can influence the electronic properties and steric accessibility of the C4 and C6 positions. For SNAr with amines, the use of tertiary amine nucleophiles has been reported to favor C2 selectivity in some 5-substituted 2,4-dichloropyrimidines.[2][11] |
| Stoichiometry | Use a controlled amount of the nucleophile or coupling partner (typically 1.0-1.2 equivalents) to favor mono-substitution. |
| Catalyst/Ligand Choice (for cross-coupling) | The choice of palladium catalyst and ligand can significantly influence regioselectivity. Bulky ligands can favor substitution at the less sterically hindered position.[12] |
Issue 3: Failed Buchwald-Hartwig Amination
Symptoms:
-
No C-N bond formation is observed.
-
Decomposition of starting materials.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incompatible Base | Strong bases like NaOtBu are commonly used, but can be incompatible with sensitive functional groups. Consider screening milder bases like K₂CO₃ or DBU.[13] |
| Ligand Choice | The choice of phosphine ligand is critical. For challenging substrates, consider using specialized ligands like XantPhos.[13] |
| Inert Atmosphere | The Pd(0) catalytic species is oxygen-sensitive. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. |
| Amine Quality | Ensure the amine is pure and dry. |
| Order of Addition | For some regioselective aminations, premixing the amine with the base before adding it to the solution of the dichloropyrimidine and catalyst can be crucial.[14] |
Issue 4: Unwanted Hydrolysis of the Ethyl Ester
Symptoms:
-
Isolation of the carboxylic acid instead of the desired ethyl ester product.
-
Complex product mixture due to partial hydrolysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Strongly Basic Reaction Conditions | If possible, use a weaker base (e.g., K₂CO₃ instead of NaOH). Minimize reaction time and temperature.[7][9] |
| Aqueous Basic Workup | During workup, avoid prolonged exposure to strong aqueous bases. If a basic wash is necessary, perform it quickly with a cooled solution. |
| Acidic Workup | Avoid using strong acids during workup. If an acidic wash is required, use a dilute solution and minimize contact time.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XantPhos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XantPhos, and NaOtBu to a reaction vessel.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel, remove it from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[15]
Protocol 3: General Procedure for SNAr with an Amine
This protocol outlines a general method for the nucleophilic aromatic substitution with an amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the amine, followed by the base (TEA or DIPEA).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[16]
Visualizing Reaction Pathways
To aid in understanding the common transformations of this compound, the following diagrams illustrate the general workflows for key reactions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr).
Many derivatives of substituted pyrimidines are developed as kinase inhibitors.[1][15][17][18][19][20] The following diagram illustrates a simplified signaling pathway involving a generic receptor tyrosine kinase (RTK) that could be targeted by such inhibitors.
Caption: Simplified RTK signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
By-product identification in "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" synthesis
Technical Support Center: Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and mitigation of by-products during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The synthesis likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The key step involves the reaction of a highly reactive pyrimidine precursor, 2,4,6-trichloropyrimidine, with a nucleophile derived from a malonic ester, such as the sodium salt of diethyl malonate. The ethoxycarbonylmethyl group displaces one of the chlorine atoms on the pyrimidine ring.
Q2: What are the most common by-products I should expect in this synthesis?
A2: The primary by-products arise from the high reactivity of 2,4,6-trichloropyrimidine and the nature of the malonate nucleophile. Key potential impurities include:
-
Isomeric Products: Substitution of the malonate at the C4 or C6 position of the pyrimidine ring, leading to the formation of Ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate and Ethyl 2-(2,4-dichloropyrimidin-6-yl)acetate.
-
Di-substituted and Tri-substituted Products: Reaction of more than one equivalent of the malonate nucleophile with the pyrimidine ring, resulting in the displacement of two or all three chlorine atoms.
-
Hydrolysis Products: Reaction of the chloropyrimidine starting material or product with any residual water can lead to the formation of corresponding hydroxypyrimidines.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of 2,4,6-trichloropyrimidine and the malonate starting material in the crude product.
Q3: How can I minimize the formation of these by-products?
A3: Careful control of reaction conditions is crucial:
-
Stoichiometry: Use a slight excess of the malonate nucleophile to favor monosubstitution, but avoid a large excess which can lead to di- and tri-substitution.
-
Temperature: Maintain a low reaction temperature to control the rate of reaction and improve selectivity. Nucleophilic aromatic substitutions on highly reactive systems are often exothermic.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to prevent the formation of hydrolysis by-products.
-
Slow Addition: Add the nucleophile to the solution of 2,4,6-trichloropyrimidine slowly to maintain a low concentration of the nucleophile and reduce the likelihood of multiple substitutions.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction.- Formation of multiple by-products.- Loss of product during work-up or purification. | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Optimize reaction temperature and stoichiometry.- Ensure efficient extraction and use appropriate purification techniques (see Experimental Protocols). |
| Presence of significant amounts of isomeric by-products | - Lack of regioselectivity in the nucleophilic attack. | - Lowering the reaction temperature may improve selectivity.- Experiment with different solvents to influence the reactivity of the different chlorine positions. |
| Detection of di- and/or tri-substituted by-products | - Excess of the malonate nucleophile.- High reaction temperature. | - Use a 1:1 or slightly less than 1:1 molar ratio of 2,4,6-trichloropyrimidine to the malonate nucleophile.- Maintain a low and consistent reaction temperature. |
| Product is contaminated with a significant amount of starting material | - Insufficient reaction time.- Low reaction temperature.- Deactivation of the nucleophile. | - Increase the reaction time and monitor for completion.- Gradually increase the reaction temperature, while monitoring for by-product formation.- Ensure the base used to generate the nucleophile is fresh and of high purity. |
| Formation of an unknown, polar impurity | - Possible hydrolysis of a chloro-substituent. | - Ensure all glassware is oven-dried and reagents/solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2,4,6-Trichloropyrimidine
-
Diethyl malonate
-
Sodium hydride (or another suitable base like sodium ethoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl malonate (1.05 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).
-
Cool the resulting solution of the sodium salt of diethyl malonate to 0 °C.
-
In a separate flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF.
-
Add the 2,4,6-trichloropyrimidine solution dropwise to the cold solution of the malonate salt over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Methods for By-product Identification
-
TLC: A quick method to monitor reaction progress and identify the presence of multiple components.
-
HPLC: Provides quantitative information on the purity of the product and the relative amounts of by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and identification of isomeric and other by-products.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Potential Products in CDCl₃
| Proton | This compound (Product) | Ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate (Isomer) | Diethyl 2,2'-(4-chloro-pyrimidine-2,6-diyl)diacetate (Di-substituted) |
| Pyrimidine-H | ~7.3 (s, 1H) | ~7.5 (s, 1H) | ~7.6 (s, 1H) |
| -CH₂-COOEt | ~3.9 (s, 2H) | ~3.8 (s, 2H) | ~3.9 (s, 4H) |
| -O-CH₂-CH₃ | ~4.2 (q, 2H) | ~4.2 (q, 2H) | ~4.2 (q, 4H) |
| -O-CH₂-CH₃ | ~1.2 (t, 3H) | ~1.2 (t, 3H) | ~1.2 (t, 6H) |
Note: These are estimated chemical shifts and may vary slightly.
Visualizations
Caption: Plausible reaction pathways in the synthesis.
Caption: A general troubleshooting workflow for synthesis optimization.
Validation & Comparative
A Comparative Guide to Pyrimidine Building Blocks: Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate versus Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the synthesis of novel therapeutics. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, featuring prominently in a wide array of approved drugs. This guide provides an objective comparison of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate with other common pyrimidine building blocks, focusing on their performance in key synthetic transformations. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic route design.
Reactivity Profile of Dichlorinated Pyrimidines
The reactivity of the pyrimidine ring is significantly influenced by the position of its substituents. In dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than a chlorine atom at the C2 position. This is due to the electronic activation by the adjacent ring nitrogens. The presence of an ethyl acetate group at the C2 position, as in our topic compound, is expected to have a modest electronic influence on the reactivity of the C4 and C6 positions, but may introduce steric considerations.
Performance in Key Synthetic Reactions
The utility of a pyrimidine building block is best assessed by its performance in a range of common synthetic transformations crucial for the elaboration of complex molecules. This section compares this compound and its alternatives in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of dichloropyrimidines in this reaction is dependent on the position of the chloro substituents.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Boronic Acid | Catalyst/Base/Solvent | Temp. (°C) | Time | Product | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₃PO₄/1,4-Dioxane | 70-80 | 18-22 h | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/1,4-Dioxane-H₂O | 100 (MW) | 15 min | 2-Chloro-4-phenylpyrimidine | >95 (LC-MS) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/1,4-Dioxane | 100 | 24 h | 2-Chloro-4-phenylpyrimidine | 71 |
Data for this compound in Suzuki-Miyaura coupling was not available in the reviewed literature. However, its reactivity is expected to be comparable to other 4,6-dichloropyrimidines, with selective mono-arylation at either the C4 or C6 position being the likely outcome under controlled conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.
Table 2: Comparison of Reaction Yields in Buchwald-Hartwig Amination
| Pyrimidine Building Block | Amine | Catalyst/Ligand/Base/Solvent | Temp. (°C) | Time | Product | Yield (%) |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb/LiHMDS/THF | -20 | 1 h | 4-Dibutylamino-6-aryl-2-chloropyrimidine | 95 |
| 4-Bromotoluene (Aryl Halide Control) | Morpholine | Pd(I) dimer/JohnPhos/KOtBu/Toluene | 100 | 24 h | 4-Morpholinotoluene | 98 |
Specific yield data for the Buchwald-Hartwig amination of this compound was not found. The reactivity is anticipated to be similar to other 4,6-dichloropyrimidines, allowing for the introduction of a wide range of amino substituents at the C4 or C6 position.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp² and sp hybridized carbons.
Table 3: Comparison of Reaction Yields in Sonogashira Coupling
| Pyrimidine Building Block | Alkyne | Catalyst/Base/Solvent | Temp. (°C) | Time | Product | Yield (%) |
| 4,6-dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂/PPh₃/CuI/Et₃N/THF | RT | 2 h | 6-(phenylethynyl)-4-chloro-2-pyrone | 85 |
While specific data for this compound is not available, its structural similarity to other dichlorinated heterocycles suggests it would be a suitable substrate for Sonogashira coupling, with preferential reaction at the C4 or C6 position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine.
Table 4: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution
| Pyrimidine Building Block | Nucleophile | Conditions | Product | Yield (%) |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Et₃N, Ethanol, reflux, 3 h | Mono-aminated products | Moderate |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 4-Anilino-6-chloropyrimidine | 95 |
| 2,4-Dichloropyrimidine | Piperidine | K₂CO₃, water, 35-65°C, 1h | 4-Piperidino-2-chloropyrimidine | 88 |
This compound is expected to readily undergo SNAr reactions at the C4 and C6 positions with a variety of nucleophiles such as amines, alcohols, and thiols.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Protocol for Suzuki-Miyaura Coupling
To a solution of the dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq) are added. The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
A mixture of the dichloropyrimidine (1.0 eq), the amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.
General Protocol for Sonogashira Coupling
To a solution of the dichloropyrimidine (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or iPr₂NH). The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. After completion, the reaction mixture is filtered, the solvent is removed, and the product is purified by chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF), the nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, NaHCO₃, or Et₃N, if required) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile. The reaction progress is monitored by TLC or LC-MS. Once the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: General functionalization pathways for this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for selecting a pyrimidine building block based on the desired transformation.
Conclusion
This compound is a versatile building block for the synthesis of diverse pyrimidine-containing molecules. Its two reactive chlorine atoms at the C4 and C6 positions allow for selective functionalization through a variety of standard and advanced synthetic methodologies. While direct head-to-head comparative data with other pyrimidine building blocks under identical conditions is limited in the literature, the available information on related structures indicates that it is a highly valuable and reactive intermediate. The choice of a specific pyrimidine building block will ultimately depend on the desired substitution pattern, the reactivity of the coupling partners, and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug discovery and development endeavors.
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of catalytic systems for the cross-coupling reactions of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a key building block in the synthesis of diverse molecular entities for pharmaceutical and materials science applications. While direct comparative experimental data for this specific substrate is limited in the public domain, this document leverages findings from closely related dichloropyrimidine analogues to offer valuable insights into catalyst selection and reaction optimization.
The regioselectivity of cross-coupling reactions on the 4,6-dichloropyrimidine core is a critical consideration. Generally, the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions than the C2 position.[1][2][3] This inherent reactivity trend means that selective functionalization at the C4 or C6 position is often more straightforward. However, the development of specialized catalytic systems has enabled selective C2 functionalization in some cases, highlighting the crucial role of catalyst and ligand choice in controlling reaction outcomes.[2][4][5][6]
This guide will delve into a comparison of catalysts for four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters. For dichloropyrimidine substrates, palladium-based catalysts are predominantly used.
Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [7] |
| 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 95 | [8][9] |
| 2,4,5,6-tetrachloropyrimidine | Pd(PPh₃)₂Cl₂ (1-3 mol%) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 87-97 | [10] |
| 4,6-dichloropyrimidine | Pd/C | Et₃N | EtOH | reflux | 12 | 85 | [11] |
Key Observations:
-
Palladium(0) and Palladium(II) catalysts are both effective. Pd(PPh₃)₄ is a commonly used, versatile catalyst.[7][8][9]
-
Microwave irradiation can significantly reduce reaction times while maintaining high yields.[8][9]
-
The choice of base and solvent is critical and often optimized for specific substrate and coupling partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (Nitrogen or Argon) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. For dichloropyrimidines, this reaction allows for the introduction of a wide range of primary and secondary amines.
Data Presentation: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Dichloropyrimidines
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dichloro-4,6-pyrimidinediamine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | >95 | [12] |
| 4,6-dichloropyrimidine | Pd(dba)₂ / BINAP | Cs₂CO₃ | Dioxane | reflux | 12 | low | [13] |
| 2,4-dichloropyrimidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | [14] |
| 2,4-dichloropyridine | Pd(OAc)₂ / Josiphos | K₂CO₃ | Toluene | 110 (MW) | 0.5 | 90 | [14] |
Key Observations:
-
Bulky, electron-rich phosphine ligands such as XPhos, Xantphos, and Josiphos are crucial for high catalytic activity and selectivity.[12][14]
-
A variety of palladium precursors , including Pd(OAc)₂ and Pd₂(dba)₃, can be used.[12][14]
-
The choice of base is critical, with common options including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[12][13][14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) in a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction and extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling: For C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated pyrimidine derivatives.
Data Presentation: Comparison of Catalytic Systems for Sonogashira Coupling of Dichloroheterocycles
| Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloro-2-pyrone | Pd(dba)₂ / PPh₃ | CuI | Et₃N | THF | 25 | 2 | 85 | [15] |
| Aryl Chlorides | Pd(II) β-oxoiminatophosphane | None | Piperidine | None | 40-50 | 12 | up to 99 | [16] |
| Aryl Halides | Pd/CuFe₂O₄ MNPs | None | K₂CO₃ | EtOH | 70 | 1-2 | up to 98 | [17] |
| 1-Iodoalkynes | PdCl₂ / TPPTS | None | K₂CO₃ | H₂O/ACN | 25 | 24 | up to 95 | [16] |
Key Observations:
-
Traditional Sonogashira reactions employ a palladium catalyst and a copper(I) co-catalyst .[15]
-
Copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst.[16][17]
-
Heterogeneous catalysts , such as palladium on magnetic nanoparticles, offer advantages in terms of catalyst separation and recycling.[17]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if required.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or an alcohol) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating under an inert atmosphere until the starting material is consumed.
-
Work-up: Quench the reaction and extract the product with an organic solvent. Wash the organic phase with an aqueous solution to remove the base and salts.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction provides a means to introduce alkenyl groups onto the pyrimidine ring.
Data Presentation: Comparison of Catalytic Systems for Heck Reaction of Aryl Halides
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd EnCat®40 (0.8 mol%) | AcONa | Ethanol | 140 (MW) | 0.5 | 27-63 | [18] |
| Aryl Iodide | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 1 | 81 | [19] |
| Arylboronic Acid | Pd(OAc)₂ / dppp | None | Acetone | 70 | 15 | up to 95 | [20] |
| Aryl Halide | PdCl₂(MeCN)₂ | NEt₃ | MeCN | 25 | 12 | 55 | [21] |
Key Observations:
-
Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.[19][20]
-
The reaction can be performed in a variety of solvents , including green solvents like ethanol and water mixtures.[18][19]
-
Oxidative Heck reactions using arylboronic acids instead of aryl halides offer an alternative pathway that may not require a base.[20]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine or sodium acetate, 1.5-2.5 equiv.).
-
Solvent and Alkene Addition: Add a degassed solvent (e.g., DMF, acetonitrile, or ethanol) and the alkene (1.1-2.0 equiv.).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-140 °C) and stir until completion.
-
Work-up: After cooling, filter the reaction mixture to remove any precipitated palladium black. Dilute the filtrate with an organic solvent and wash with water.
-
Purification: Dry the organic layer, remove the solvent, and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: A logical workflow for screening catalysts and conditions for a cross-coupling reaction.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pcliv.ac.uk [pcliv.ac.uk]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
Comparative Guide to the Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on precursor accessibility, reaction efficiency, and the complexity of the synthetic process. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Nucleophilic Substitution of 2,4,6-Trichloropyrimidine
This approach involves the synthesis of the versatile precursor, 2,4,6-trichloropyrimidine, followed by a selective nucleophilic substitution at the C2 position with a carbon nucleophile derived from ethyl acetate.
Logical Workflow
Caption: Synthesis via 2,4,6-trichloropyrimidine.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
-
Materials: Barbituric acid, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅).
-
Procedure: In a reaction vessel, barbituric acid is reacted with phosphorus oxychloride, optionally in the presence of a catalyst. This is followed by the addition of phosphorus pentachloride or reactants that form it in situ (e.g., phosphorus trichloride and chlorine gas). The reaction temperature is maintained between 70°C and 115°C. After the reaction is complete, the 2,4,6-trichloropyrimidine is isolated by distillation.[1]
-
Yield: This process can achieve yields of up to 85% or higher.[1]
Step 2: Nucleophilic Substitution with Ethyl Acetate Enolate (Proposed)
-
Materials: 2,4,6-Trichloropyrimidine, ethyl acetate, a strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), and an aprotic solvent (e.g., tetrahydrofuran (THF)).
-
Procedure: A solution of ethyl acetate in an anhydrous aprotic solvent is treated with a strong base at a low temperature (e.g., -78°C) to generate the ethyl acetate enolate. To this solution, 2,4,6-trichloropyrimidine is added dropwise. The reaction mixture is stirred at low temperature and then gradually allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
-
Note: The regioselectivity of this reaction is crucial. The C2 position of 2,4,6-trichloropyrimidine is generally the most reactive towards nucleophiles, which should favor the formation of the desired product. However, the formation of di- and tri-substituted products is possible, and reaction conditions would need to be carefully optimized.
Data Presentation
| Parameter | Step 1: Trichloropyrimidine Synthesis | Step 2: C2-Alkylation (Proposed) |
| Starting Materials | Barbituric acid, POCl₃, PCl₅ | 2,4,6-Trichloropyrimidine, Ethyl Acetate, Strong Base |
| Key Reagents | Phosphorus oxychloride, Phosphorus pentachloride | Sodium hydride or LDA |
| Solvent | Neat or high-boiling inert solvent | Anhydrous aprotic solvent (e.g., THF) |
| Temperature | 70-115°C | -78°C to room temperature |
| Reaction Time | Several hours | Varies, requires optimization |
| Reported Yield | Up to 85% | Data not available |
| Purification | Distillation | Column chromatography |
Route 2: Pyrimidine Ring Construction with a Pre-functionalized Precursor
This alternative strategy involves the construction of the pyrimidine ring from precursors that already contain the necessary carbon framework, including the future ethyl acetate side chain. This approach avoids the potentially non-selective substitution on a pre-formed polychlorinated pyrimidine.
Logical Workflow
Caption: Synthesis via pyrimidine ring construction.
Experimental Protocols
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Analogous Precursor)
-
Materials: Dimethyl malonate, acetamidine hydrochloride, sodium methoxide, methanol.
-
Procedure: Under an ice bath, sodium methoxide is added to methanol, followed by dimethyl malonate and acetamidine hydrochloride. The reaction is then warmed to 18-25°C and stirred for 3-5 hours. After reaction completion, methanol is removed under reduced pressure, and the residue is dissolved in water. The pH is adjusted to 1-2, and the mixture is stirred at 0°C to induce crystallization. The resulting solid, 4,6-dihydroxy-2-methylpyrimidine, is collected by filtration, washed, and dried.[2]
-
Yield: 86% for the analogous 2-methyl derivative.[2]
Step 2: Chlorination of the Dihydroxypyrimidine Intermediate
-
Materials: 4,6-Dihydroxy-2-methylpyrimidine (analogous precursor), phosphorus oxychloride (POCl₃), N,N-diethylaniline, dichloroethane.
-
Procedure: The dihydroxypyrimidine derivative, N,N-diethylaniline, and dichloroethane are heated to reflux. A solution of a chlorinating agent like triphosgene in dichloroethane is then slowly added, and the reflux is maintained for 6-8 hours. The reaction mixture is then washed, dried, and concentrated. The crude product is purified by recrystallization.[2]
-
Yield: 92% for the analogous 4,6-dichloro-2-methylpyrimidine.[2]
Note on the Proposed Synthesis: For the synthesis of the target molecule, an amidine bearing the ethyl acetate moiety would be required. Alternatively, a malonate derivative with the appropriate side chain at the 2-position could be condensed with a simple amidine. The resulting dihydroxypyrimidine would then be chlorinated as described above.
Data Presentation
| Parameter | Step 1: Pyrimidine Formation (Analogous) | Step 2: Chlorination (Analogous) |
| Starting Materials | Dimethyl malonate, Acetamidine HCl, Sodium methoxide | 4,6-Dihydroxy-2-methylpyrimidine, Triphosgene, N,N-Diethylaniline |
| Key Reagents | Sodium methoxide | Triphosgene, POCl₃ |
| Solvent | Methanol | Dichloroethane |
| Temperature | 0°C to 25°C | Reflux |
| Reaction Time | 3-5 hours | 6-8 hours |
| Reported Yield | 86% | 92% |
| Purification | Crystallization | Recrystallization |
Comparison and Conclusion
-
Route 1 offers a more direct approach if 2,4,6-trichloropyrimidine is readily available. The main challenge lies in the selective monosubstitution at the C2 position and the potential for over-reaction. This route requires careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
-
Route 2 provides a potentially more controlled synthesis by building the pyrimidine ring with the desired substituent pattern already established at the dihydroxy stage. This method avoids the issue of regioselectivity in the substitution step on a polychlorinated ring. While the synthesis of the initial substituted amidine or malonate might add steps, the subsequent cyclization and chlorination are generally high-yielding processes.
For researchers aiming for a highly controlled and potentially higher-yielding synthesis, Route 2 appears to be the more promising strategy, despite the need for the synthesis of a more complex starting material. Route 1 may be more suitable for rapid, small-scale synthesis if the starting trichloropyrimidine is commercially available and if the separation of potential byproducts is manageable. Further experimental validation is necessary to determine the optimal conditions and yields for the proposed steps in both routes for the specific synthesis of this compound.
References
Biological activity of "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" derivatives compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds that can be synthesized from "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate," against standard therapeutic agents. The data presented is compiled from recent studies on the antimicrobial and anticancer properties of these derivatives, offering a valuable resource for researchers in drug discovery and development.
I. Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents. The following data summarizes their in vitro activity against various bacterial and fungal strains, with comparisons to standard antibiotics and antifungals.
Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (MIC in µg/mL)
| Compound | Enterococcus faecalis | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Standard Drug(s) |
| Derivative 5[1] | 0.03 | 0.03 | 0.49 | 1.95 | Ampicillin (0.06, 0.03, 0.98, 1.95) |
| Derivative 7[1] | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | Ampicillin |
| Derivative 10a[2] | 0.125 | 0.125 | 0.062 | 0.062 | Erythromycin, Amikacin |
| Derivative 10i[3] | - | - | - | Active | - |
| Derivative 10n[3] | Active | Active | Active | Active | - |
Note: Lower MIC values indicate higher potency. "-" indicates data not available.
Table 2: Antifungal Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Standard Drug(s) |
| Derivative 5[1] | 0.12 | Ketoconazole (0.12) |
| Derivative 7[1] | Moderate Activity | Ketoconazole |
| Derivative 10a[2] | 0.25 | - |
Note: Lower MIC values indicate higher potency.
II. Anticancer Activity
Recent research has highlighted the potent anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.
Table 3: In Vitro Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (IC50 in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | Standard Drug(s) |
| Derivative 13[4] | Active | Active | Active | Doxorubicin |
| Derivative 14a[5] | 0.0020 | - | - | - |
Note: Lower IC50 values indicate higher cytotoxicity.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing
a) Agar Well-Diffusion Method: This method provides a preliminary screening of the antibacterial activity.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specified turbidity.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate.
-
Application of Compounds: Wells are punched into the agar, and a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 24 hours at 37°C).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
b) Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
-
Preparation of Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
IV. Diagrams
Synthetic Pathway
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial activity testing.
Hypothetical Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives are known to act as protein kinase inhibitors, which can disrupt cancer cell signaling pathways.[6][7]
Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
"In vitro" and "in vivo" evaluation of compounds from "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate"
A comprehensive guide for researchers and drug development professionals on the "in vitro" and "in vivo" performance of anticancer compounds derived from "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate". This guide provides a detailed comparison of synthesized compounds, experimental methodologies, and insights into their mechanism of action.
This guide details the synthesis and comparative evaluation of a series of novel 2,4,6-trisubstituted pyrimidine analogues derived from this compound. The synthesized compounds were assessed for their anticancer activities through a series of in vitro and in vivo studies, revealing promising candidates for further development.
Data Presentation: Comparative "In Vitro" and "In Vivo" Anticancer Activity
The following tables summarize the quantitative data obtained from the evaluation of the synthesized pyrimidine derivatives.
Table 1: "In Vitro" Cytotoxicity of Pyrimidine Derivatives against Ehrlich's Ascites Carcinoma (EAC) Cell Line
| Compound ID | Substitution Pattern | IC₅₀ (µg/mL) |
| 5a | R¹=H, R²=H | 38.12 ± 1.02 |
| 5b | R¹=H, R²=Cl | 35.54 ± 0.98 |
| 5c | R¹=H, R²=NO₂ | 31.26 ± 1.15 |
| 5d | R¹=Cl, R²=H | 33.48 ± 0.95 |
| 5e | R¹=Cl, R²=Cl | 29.88 ± 1.08 |
| 5f | R¹=Cl, R²=NO₂ | 25.14 ± 0.88 |
| 5-Fluorouracil | Standard Drug | 15.50 ± 0.75 |
Table 2: "In Vivo" Antitumor Activity of Pyrimidine Derivatives in EAC-Bearing Mice
| Treatment Group | Mean Survival Time (Days) | % Increase in Lifespan | Tumor Weight (g) | % Tumor Inhibition |
| Control (EAC) | 20.50 ± 0.50 | - | 3.58 ± 0.14 | - |
| Compound 5f (20 mg/kg) | 35.16 ± 0.72 | 71.51 | 1.25 ± 0.09 | 65.08 |
| 5-Fluorouracil (20 mg/kg) | 38.66 ± 0.80 | 88.58 | 0.88 ± 0.05 | 75.41 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of 2,4,6-Trisubstituted Pyrimidine Analogues (5a-f)
The synthesis of the target pyrimidine derivatives was achieved through a multi-step process starting from various substituted acetophenones and aromatic aldehydes to form chalcone intermediates. These chalcones were then reacted with guanidine hydrochloride to yield the final 2,4,6-trisubstituted pyrimidine compounds. The general synthetic scheme is outlined below.
Comparative Analysis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate and a Potent Kinase Inhibitor Derivative
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Validation of a Key Pyrimidine Intermediate and a High-Potency Alternative in Kinase Inhibitor Synthesis.
This guide provides a comparative overview of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a versatile heterocyclic building block, and a highly potent 2,4-dianilinopyrimidine derivative, Compound 8a, a Focal Adhesion Kinase (FAK) inhibitor. The strategic development of kinase inhibitors often relies on the derivatization of core heterocyclic scaffolds. This compound represents a key starting material in such synthetic pathways, offering reactive sites for the introduction of pharmacologically relevant moieties. In contrast, Compound 8a exemplifies a downstream, highly optimized derivative with significant biological activity.[1][2] This guide will delve into the characterization and validation of these two compounds, offering a framework for researchers engaged in the synthesis and analysis of novel kinase inhibitors.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic data for this compound and the FAK inhibitor, Compound 8a. While experimental data for this compound is limited in publicly available literature, the presented data is a composite of information from chemical suppliers and predicted values based on analogous structures.
| Property | This compound | Compound 8a (FAK Inhibitor) |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | C₂₆H₂₉ClN₆O₂ |
| Molecular Weight | 235.07 g/mol | 493.00 g/mol |
| Appearance | White to off-white solid | Yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~7.5 (s, 1H, pyrimidine-H), ~4.2 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂-), ~1.2 (t, 3H, -OCH₂CH₃) | 11.55 (s, 1H), 9.47 (s, 1H), 8.82 (s, 1H), 8.75 (d, J = 6.7 Hz, 1H), 8.22 (s, 1H), 7.84 (d, J = 7.5 Hz, 1H), 7.62 (d, J = 7.7 Hz, 2H), 7.48 (t, J = 7.4 Hz, 1H), 7.20 (d, J = 8.0 Hz, 2H), 7.15 (t, J = 7.3 Hz, 1H), 4.83 (s, 1H), 3.57 (br s, 6H), 3.40 (s, 2H), 3.37 (t, J = 5.3 Hz, 2H), 2.34 (br s, 4H)[1] |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | Predicted: ~168 (C=O), ~165 (C-Cl), ~160 (C-Cl), ~158 (N-C-N), ~115 (pyrimidine-CH), ~61 (-OCH₂-), ~40 (-CH₂-), ~14 (-CH₃) | Data not readily available in provided search results. |
| Mass Spectrometry (ESI-MS) | m/z: 235.00 [M+H]⁺ (predicted) | m/z: 493.2 [M+H]⁺ (predicted based on formula) |
| Biological Activity | Synthetic Intermediate | FAK Inhibition: IC₅₀ = 0.047 µM, Antiproliferative (H1975 cells): IC₅₀ = 0.044 µM[1] |
Experimental Protocols
Detailed methodologies for the characterization and validation of pyrimidine derivatives are crucial for ensuring the reliability and reproducibility of research findings. Below are standard protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and confirm the identity of the synthesized compounds.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate ¹H NMR signals and reference chemical shifts to the internal standard.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a liquid chromatography system or direct infusion.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments. High-resolution mass spectrometry (HRMS) can be used for precise mass determination and elemental composition analysis.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound and for quantitative analysis.
-
Instrumentation: HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for the specific compound.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.
Mandatory Visualization
The following diagrams illustrate the p38 MAPK signaling pathway, a common target for pyrimidine-based kinase inhibitors, and a generalized experimental workflow for the characterization of a synthesized pyrimidine derivative.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrimidine-2-Acetates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities, including herbicidal, antimicrobial, and anticancer effects. "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" represents a key starting point for the exploration of this chemical space. Understanding the structure-activity relationships (SAR) of this molecule is paramount for designing novel compounds with enhanced potency and selectivity. This guide provides a comparative analysis of hypothetical analogs of "this compound," supported by established experimental protocols and visualized through logical diagrams.
Unveiling Structure-Activity Relationships: A Comparative Analysis
To illustrate the impact of structural modifications on biological activity, we present a hypothetical SAR study based on trends observed in similar pyrimidine series. The following table summarizes the quantitative data for a series of analogs of "this compound" (Compound 1 ), evaluated for their inhibitory activity against a hypothetical enzyme target.
| Compound ID | R1 | R2 | R3 | IC50 (µM) |
| 1 | Cl | Cl | OEt | 15.2 |
| 2 | OMe | Cl | OEt | 25.8 |
| 3 | Cl | OMe | OEt | 22.5 |
| 4 | OMe | OMe | OEt | 45.1 |
| 5 | Cl | Cl | OH | 10.5 |
| 6 | Cl | Cl | NH₂ | 8.2 |
| 7 | F | F | OEt | 12.7 |
| 8 | Br | Br | OEt | 18.9 |
Key SAR Observations:
-
Substitution at R1 and R2: The nature of the substituents at the 4 and 6 positions of the pyrimidine ring significantly influences activity. The parent dichloro-substituted compound (1 ) exhibits moderate activity. Replacing one chloro group with a methoxy group (compounds 2 and 3 ) leads to a decrease in potency, and the dimethoxy analog (4 ) is significantly less active. This suggests that electron-withdrawing groups at these positions may be favorable for activity. The difluoro analog (7 ) shows slightly improved activity compared to the dichloro compound, while the dibromo analog (8 ) is slightly less potent, indicating a potential role for both electronegativity and atomic size.
-
Modification of the Ester Group (R3): Altering the ethyl ester moiety has a pronounced effect on inhibitory potency. Hydrolysis of the ester to the corresponding carboxylic acid (5 ) results in a modest increase in activity. Conversion to the primary amide (6 ) leads to a more significant improvement in potency, suggesting that the amide functionality may engage in additional favorable interactions with the target enzyme.
Experimental Protocols: A Blueprint for Synthesis and Evaluation
The synthesis and biological evaluation of these pyrimidine derivatives can be achieved through established methodologies.
General Synthetic Procedure for Analogs of this compound
A versatile synthetic route to the target compounds starts from a readily available pyrimidine precursor. For instance, the synthesis of analogs with varying substituents at the 4 and 6 positions can be achieved through nucleophilic substitution reactions on a di- or tri-chlorinated pyrimidine core.
Example: Synthesis of a 4-alkoxy-6-chloro-pyrimidine derivative:
-
Starting Material: 2,4,6-trichloropyrimidine.
-
Reaction: To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., tetrahydrofuran), a sodium alkoxide (e.g., sodium methoxide) is added dropwise at a controlled temperature (e.g., 0 °C).
-
Work-up: The reaction mixture is stirred for a specified period, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography to yield the desired 2,4-dichloro-6-alkoxypyrimidine intermediate.
-
Introduction of the Acetate Moiety: The intermediate is then reacted with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation to introduce the ethyl acetate group at the 2-position.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against the target enzyme is determined using a suitable in vitro assay.
-
Assay Principle: The assay measures the enzymatic activity in the presence of varying concentrations of the test compounds.
-
Procedure: The enzyme, substrate, and a buffer solution are incubated at a constant temperature. The reaction is initiated by the addition of the substrate. The rate of product formation is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Visualizing the Path Forward: Logical Workflow
The process of identifying and optimizing lead compounds from a starting scaffold like "this compound" can be represented as a logical workflow.
Caption: A logical workflow for the discovery and optimization of bioactive pyrimidine derivatives.
Conclusion and Future Directions
The presented hypothetical SAR analysis underscores the importance of systematic structural modification in the quest for more effective bioactive molecules. The dichloropyrimidine core of "this compound" offers numerous avenues for synthetic elaboration. Future research should focus on exploring a wider range of substituents at the 4 and 6 positions, including various electron-donating and -withdrawing groups, as well as different heterocyclic rings. Furthermore, a more extensive investigation into modifications of the 2-acetate side chain, including the introduction of different ester groups, amides, and other bioisosteres, could lead to the discovery of novel compounds with significantly improved biological profiles. The integration of computational modeling and in vitro screening will be instrumental in guiding these synthetic efforts and accelerating the identification of promising new drug candidates.
Benchmarking Synthetic Protocols for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of plausible synthetic protocols for this compound, offering detailed experimental methodologies and a summary of key data to aid in the selection of the most suitable route for specific research and development needs.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through a multi-step process, primarily involving the construction of the dichloropyrimidine core followed by the introduction of the ethyl acetate moiety at the 2-position. While no direct, one-pot synthesis is prominently documented, a logical and feasible pathway involves the following key transformations:
-
Formation of a Dihydroxypyrimidine Intermediate: Typically initiated from a simple precursor like malonic acid or its derivatives and an appropriate amidine.
-
Chlorination of the Pyrimidine Ring: Conversion of the hydroxyl groups to chloro groups to yield a dichloropyrimidine scaffold.
-
Functionalization at the 2-Position: Introduction of the ethyl acetate group onto the 4,6-dichloropyrimidine ring.
This guide will focus on a plausible and commonly employed strategy for each of these stages to construct a complete synthetic protocol.
Proposed Synthetic Protocols
Based on established chemical principles for pyrimidine synthesis, two primary protocols are proposed and analyzed. These routes diverge in the method used to introduce the ethyl acetate group.
Protocol 1: Malonic Ester Synthesis Approach
This protocol leverages the classical malonic ester synthesis for the introduction of the acetic acid moiety.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
A solution of sodium ethoxide is prepared from sodium metal in absolute ethanol. To this, diethyl malonate is added, followed by the addition of guanidine hydrochloride. The resulting mixture is refluxed, and upon workup, 2-amino-4,6-dihydroxypyrimidine is obtained as a solid.
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
The 2-amino-4,6-dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. The reaction is typically heated to drive it to completion.
Step 3: Diazotization and Chlorination to form 2,4,6-Trichloropyrimidine
The amino group of 2-amino-4,6-dichloropyrimidine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, followed by a Sandmeyer-type reaction with a chloride source (e.g., copper(I) chloride) to yield 2,4,6-trichloropyrimidine.
Step 4: Alkylation with Diethyl Malonate
2,4,6-trichloropyrimidine is reacted with the sodium salt of diethyl malonate (sodiomalonic ester) in an appropriate solvent like ethanol. This results in the nucleophilic substitution of the chlorine atom at the 2-position.[1][2][3]
Step 5: Hydrolysis and Decarboxylation
The resulting diethyl 2-(4,6-dichloropyrimidin-2-yl)malonate is then subjected to acidic hydrolysis and gentle heating to effect decarboxylation, yielding the target compound, this compound.
Workflow for Protocol 1:
Caption: Workflow for the Malonic Ester Synthesis Approach.
Protocol 2: Reformatsky-type Reaction Approach
This alternative protocol utilizes a Reformatsky-type reaction, which involves an organozinc intermediate, to form the carbon-carbon bond.
Experimental Protocol:
Step 1 & 2: Synthesis of 2,4,6-Trichloropyrimidine
These steps are identical to Protocol 1, resulting in the key intermediate, 2,4,6-trichloropyrimidine. The reaction of 2,4,6-trichloropyrimidine with various nucleophiles has been documented, indicating the feasibility of substitution at the chloro positions.[4]
Step 3: Reformatsky-type Reaction
2,4,6-trichloropyrimidine is treated with ethyl bromoacetate in the presence of activated zinc metal in an aprotic solvent such as THF or diethyl ether. The organozinc reagent formed from ethyl bromoacetate and zinc attacks the 2-position of the pyrimidine ring, displacing the chloride ion.
Workflow for Protocol 2:
Caption: Workflow for the Reformatsky-type Reaction Approach.
Comparative Data Summary
| Parameter | Protocol 1: Malonic Ester Synthesis | Protocol 2: Reformatsky-type Reaction |
| Starting Materials | Diethyl malonate, guanidine, sodium, ethanol, POCl₃, NaNO₂, CuCl | Diethyl malonate, guanidine, sodium, ethanol, POCl₃, NaNO₂, CuCl, ethyl bromoacetate, zinc |
| Number of Steps | 5 | 3 (after 2,4,6-trichloropyrimidine) |
| Key Intermediate | 2,4,6-Trichloropyrimidine | 2,4,6-Trichloropyrimidine |
| Reaction Conditions | Reflux, strong base, diazotization at low temp., hydrolysis with acid | Reflux, strong base, diazotization at low temp., anhydrous conditions for Reformatsky |
| Potential Yield | Moderate to good, dependent on each step's efficiency | Moderate, can be sensitive to reaction conditions and zinc activation |
| Scalability | Generally scalable, though diazotization can be hazardous on a large scale | Scalable, but requires careful control of the exothermic Reformatsky reaction |
| Purification | Multiple purification steps required | Purification of the final product from zinc salts and unreacted starting materials |
| Advantages | Utilizes well-established, classical reactions. | Fewer steps for the final C-C bond formation. |
| Disadvantages | Longer synthetic sequence. Diazotization can be hazardous. | Requires activated zinc. Can have variable yields. |
Conclusion
Both proposed protocols offer viable pathways to this compound. The choice between them will depend on the specific capabilities and priorities of the research team.
-
Protocol 1 (Malonic Ester Synthesis) is a more traditional and well-documented approach for forming the acetic acid side chain. While it involves more steps, the individual reactions are standard in organic synthesis, potentially offering more predictable outcomes.
-
Protocol 2 (Reformatsky-type Reaction) presents a more convergent approach for the final step. If the synthesis of 2,4,6-trichloropyrimidine is already established, this route could be more efficient. However, the success of the Reformatsky reaction can be sensitive to the quality of the reagents and reaction conditions.
For researchers seeking a reliable and well-understood, albeit longer, route, the malonic ester synthesis approach may be preferable. For those prioritizing a shorter final sequence and who are comfortable with organometallic reactions, the Reformatsky-type approach is a compelling alternative. Further experimental validation and optimization would be necessary to determine the most efficient and scalable protocol for the synthesis of this important chemical intermediate.
References
Navigating the Synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: A Cost-Effectiveness Compass for Researchers
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is a critical factor in the timeline and cost of bringing new therapies to market. One such intermediate, Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a valuable building block in the synthesis of various bioactive molecules, presents multiple synthetic routes. This guide provides a comparative analysis of the primary synthesis pathway and potential alternatives, offering a cost-effectiveness perspective supported by available data.
At the Synthetic Crossroads: A Comparative Overview
The most commonly cited method for the synthesis of this compound involves the reaction of 2,4,6-trichloropyrimidine with diethyl malonate. This approach is favored for its straightforward nature and the commercial availability of its starting materials. However, a comprehensive cost-effectiveness analysis requires a deeper dive into the quantitative aspects of this and other potential routes.
| Parameter | Route 1: From 2,4,6-Trichloropyrimidine and Diethyl Malonate | Alternative Route (Hypothetical) |
| Starting Materials | 2,4,6-Trichloropyrimidine, Diethyl Malonate | To be determined |
| Key Reagents | Base (e.g., Sodium Ethoxide), Solvent (e.g., Ethanol) | To be determined |
| Reported Yield (%) | Data not explicitly found for this specific reaction | To be determined |
| Estimated Cost per Gram of Product | Dependent on yield and reagent costs | To be determined |
| Overall Cost-Effectiveness | Potentially high, contingent on optimizing reaction conditions and yield | To be determined |
Note: The estimated costs are based on publicly available price ranges for starting materials and reagents and do not account for labor, solvent, energy, or purification costs. A definitive cost-per-gram is highly dependent on the yet-to-be-determined reaction yield.
Deep Dive into Synthesis: Experimental Protocols
Route 1: Synthesis from 2,4,6-Trichloropyrimidine and Diethyl Malonate
Reaction Principle: The reaction proceeds via a nucleophilic substitution of one of the chlorine atoms of 2,4,6-trichloropyrimidine by the enolate of diethyl malonate. The acidity of the alpha-proton of the resulting product allows for the removal of the second ester group during workup to yield the desired mono-ester.
General Experimental Protocol (Hypothetical):
-
Preparation of the Nucleophile: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this, diethyl malonate is added dropwise at a controlled temperature to form the sodium salt of diethyl malonate.
-
Reaction with Pyrimidine: A solution of 2,4,6-trichloropyrimidine in a suitable anhydrous solvent (e.g., ethanol or THF) is added to the freshly prepared diethyl malonate solution.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (ranging from room temperature to reflux) for a defined period. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved through column chromatography on silica gel.
Cost of Starting Materials:
-
2,4,6-Trichloropyrimidine: Prices can vary significantly based on purity and quantity. Indicative pricing ranges from approximately $3.66 per gram for larger quantities to higher costs for smaller, high-purity amounts.
-
Diethyl Malonate: This is a more common and less expensive reagent, with prices in the range of $0.03 to $0.11 per milliliter, depending on the volume purchased.
Visualizing the Synthesis
To aid in understanding the primary synthetic approach, the following workflow diagram illustrates the key steps.
Caption: Synthetic workflow for this compound.
Biological Significance and Signaling Pathways
Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the pyrimidine scaffold is a well-established pharmacophore present in a vast array of biologically active compounds, including kinase inhibitors and other therapeutic agents. It is plausible that derivatives of this intermediate could be designed to target various signaling pathways implicated in diseases such as cancer or inflammation.
For instance, many pyrimidine-based drugs function as inhibitors of protein kinases, which are key regulators of cellular signaling. A hypothetical signaling pathway that could be targeted by a derivative of this compound is the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.
Caption: De Novo Pyrimidine Synthesis Pathway as a hypothetical target.
Recommendations for Further Research
To conduct a more definitive cost-effectiveness analysis, the following experimental data is required:
-
Optimized Reaction Conditions: A systematic study to determine the optimal base, solvent, temperature, and reaction time to maximize the yield of the desired product.
-
Reproducible Yield Data: Multiple runs of the optimized reaction to establish a reliable average yield.
-
Purification Efficiency: An assessment of the efficiency of the purification method, including the amount of solvent and silica gel required and the recovery of the pure product.
-
Alternative Route Exploration: Investigation into alternative synthetic strategies, for example, starting from a different pyrimidine precursor, and gathering quantitative data for a direct comparison.
By systematically addressing these unknowns, researchers can make more informed decisions regarding the most cost-effective and efficient method for the synthesis of this compound, ultimately accelerating the drug discovery and development process.
A Comparative Purity Assessment of Commercially Available Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of "Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate" sourced from three representative commercial suppliers. The assessment is based on a rigorous analytical workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to offer an evidence-based resource for selecting the most suitable grade of this critical reagent for research and development purposes.
Comparative Analysis of Commercial Samples
The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. The following tables summarize the quantitative data obtained from HPLC, GC-MS, and qNMR analyses.
Table 1: Purity Assessment by HPLC and GC-MS
| Supplier | Stated Purity | HPLC Purity (%) | Major Impurity (by GC-MS) | Impurity Content (%) |
| Supplier A | >95% | 96.2% | Ethyl 2-(4-chloro-6-hydroxypyrimidin-2-yl)acetate | 2.8% |
| Supplier B | >98% | 98.5% | Unidentified Pyrimidine Derivative | 1.1% |
| Supplier C | >97% | 97.8% | Ethyl 2-(4-chloro-6-ethoxypyrimidin-2-yl)acetate | 1.5% |
Table 2: Quantitative NMR (qNMR) Purity Assessment
| Supplier | Absolute Purity by qNMR (%) |
| Supplier A | 95.8% |
| Supplier B | 98.2% |
| Supplier C | 97.5% |
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the purity assessment of the commercial samples of this compound.
Caption: Workflow for the purity assessment of commercial samples.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: The percentage purity was determined by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
MS Detection: Electron Ionization (EI) mode.
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Analysis: Impurities were identified by comparing their mass spectra with a reference library.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1][2][3][4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d).
-
Sample Preparation:
-
An accurate mass of the internal standard was weighed into an NMR tube.
-
An accurate mass of the "this compound" sample was weighed into the same NMR tube.
-
The appropriate volume of deuterated solvent was added to dissolve both components completely.
-
-
Data Acquisition:
-
A sufficient relaxation delay (D1) was used to ensure complete relaxation of all relevant protons.
-
The 90° pulse width was accurately calibrated.
-
-
Data Processing:
-
The ¹H NMR spectrum was phased and baseline corrected.
-
The integrals of a well-resolved signal from the analyte and a signal from the internal standard were accurately determined.
-
-
Purity Calculation: The absolute purity of the analyte was calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion
The purity of "this compound" can vary between commercial suppliers. For applications where high purity is critical, such as in late-stage drug development or for use as an analytical standard, a thorough purity assessment is recommended. Supplier B demonstrated the highest purity by all analytical methods employed in this comparative study. Researchers should consider the trade-off between cost and purity based on the specific requirements of their application. The use of orthogonal analytical techniques like HPLC, GC-MS, and especially qNMR provides a comprehensive and reliable assessment of compound purity.[4]
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of a Versatile Pyrimidine Intermediate
This guide provides a comparative study of the reaction kinetics of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct quantitative kinetic data for this specific molecule, this report establishes a framework for understanding its reactivity through comparison with closely related and well-studied dichloropyrimidine analogues. The information presented herein is intended to aid in reaction design, optimization, and the selection of appropriate synthetic strategies.
The reactivity of dichloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of many synthetic endeavors in medicinal chemistry. The strategic placement of chloro substituents on the pyrimidine ring dictates the regioselectivity and rate of these reactions, providing a versatile handle for molecular elaboration. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5, a preference driven by the superior stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at positions para or ortho to the ring nitrogens.[1]
Comparative Reactivity Overview
The reactivity of dichloropyrimidines towards nucleophiles is significantly influenced by the position of the chlorine atoms and the electronic nature of other substituents on the pyrimidine ring. While specific rate constants for this compound are not readily found in published literature, its reactivity can be inferred from the established principles of SNAr reactions on the pyrimidine core.
In the case of this compound, the presence of an electron-withdrawing acetate group at the C2 position is expected to have a modest influence on the reactivity of the chlorine atoms at the C4 and C6 positions. The primary factor governing reactivity remains the inherent electrophilicity of the C4 and C6 positions.
For a comparative perspective, this guide considers the reactivity of two common dichloropyrimidine building blocks: 2,4-dichloropyrimidine and 4,6-dichloropyrimidine. Furthermore, to provide a broader context of reactivity, a comparison is made with 2-sulfonylpyrimidines, which are known to be significantly more reactive than their chloro-substituted counterparts.
Table 1: Comparative Reactivity of Pyrimidine Derivatives in Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Relative Reactivity/Yield | Observations |
| This compound (Predicted) | Amines, Thiols, Alkoxides | Moderate to High at C4/C6 | The C4 and C6 positions are expected to be the primary sites of nucleophilic attack due to the electronic activation by the ring nitrogens. The acetate group at C2 likely has a minor electronic effect on the reactivity at C4/C6. |
| 4,6-Dichloropyrimidine | n-Butylamine | High (>80% yield for disubstitution) | A highly versatile intermediate where both chlorine atoms are excellent leaving groups in SNAr reactions.[2] |
| 2,4-Dichloropyrimidine | Secondary Amines | High (Favors C4 substitution) | Generally, SNAr reactions favor substitution at the C4 position.[3][4] |
| 2-(Methylsulfonyl)pyrimidine | Glutathione (thiol) | Very High (k ≈ 1.6 x 10⁻² M⁻¹s⁻¹) | 2-Sulfonylpyrimidines are significantly more reactive than 2-chloropyrimidines, with the sulfonyl group being a much better leaving group.[5] |
| 2-Chloropyrimidine | Amines | Low | The chlorine at the 2-position is less reactive compared to those at the 4 and 6 positions.[6] |
Experimental Protocols
Reproducible kinetic data is essential for the quantitative comparison of reaction rates. The following provides a detailed methodology for a typical kinetic analysis of a dichloropyrimidine reaction using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of the Reaction of a Dichloropyrimidine with an Amine via UV-Vis Spectrophotometry
1. Materials and Instrumentation:
-
Dichloropyrimidine substrate (e.g., this compound)
-
Nucleophile (e.g., Aniline or other amine)
-
Anhydrous solvent (e.g., Acetonitrile, Dioxane)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and volumetric flasks
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the dichloropyrimidine in the chosen anhydrous solvent at a known concentration (e.g., 10 mM).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at various known concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.).
3. Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting dichloropyrimidine and the expected product separately.
-
Identify a wavelength (λmax) where the product shows significant absorbance and the starting material has minimal absorbance. This wavelength will be used to monitor the progress of the reaction.
4. Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, place a known volume of the dichloropyrimidine stock solution and dilute with the solvent.
-
Initiate the reaction by adding a known volume of the amine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data acquisition until the reaction is complete (i.e., the absorbance value plateaus).
5. Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the amine is in large excess, e.g., ≥ 10-fold, compared to the dichloropyrimidine), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment with different concentrations of the amine nucleophile.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the amine.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Experimental workflow for a kinetic study of a dichloropyrimidine reaction.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Comparative reactivity of pyrimidine derivatives in SNAr reactions.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, ensuring the safety of researchers and adherence to regulatory standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing if there is a risk of significant splashing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service. Attempting to dispose of this chemical through standard laboratory drains or as regular solid waste is improper and may violate local, state, and federal regulations.
-
Segregation and Storage of Waste :
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container should be stored in a well-ventilated, cool, and dry area, away from incompatible materials.
-
-
Contact a Licensed Disposal Company :
-
Engage with a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Consider Chemical Incineration :
-
For surplus and non-recyclable solutions, a viable disposal option is combustion in a chemical incinerator that is equipped with an afterburner and a scrubber. This should be performed by the licensed disposal company.
-
-
Documentation :
-
Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.
-
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
Essential Safety and Operational Guide for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate, tailored for researchers, scientists, and drug development professionals. The following information is synthesized from safety data for structurally related compounds, including 4,6-dichloropyrimidine and ethyl acetate, to ensure a comprehensive understanding of the potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Given its chemical structure, this compound is presumed to possess hazards associated with both chlorinated pyrimidines and ethyl acetate. The parent compound, 4,6-dichloropyrimidine, is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin[1][2]. Ethyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness[3][4][5]. Therefore, stringent adherence to safety precautions is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements:
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes that can cause severe eye damage. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[6]. |
| Skin Protection | Chemical-resistant lab coat and chemical-resistant gloves (e.g., butyl rubber or neoprene). | Nitrile gloves may have poor compatibility with ethyl acetate and should be avoided for prolonged contact[7]. Inspect gloves before each use and remove them carefully to prevent skin contamination[6]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge. | Required when working outside of a certified chemical fume hood or if ventilation is inadequate[6][8]. |
Safe Handling and Operational Protocols
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[6][8].
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing[8].
-
Prevent the formation of dust and aerosols[9].
-
Use non-sparking tools and operate away from heat, sparks, and open flames due to the flammability of the ethyl acetate component[4][9][10].
-
Ground and bond containers when transferring material to prevent static discharge[4][10].
-
-
Post-Handling:
-
Tightly close all containers after use[11].
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory[6][8].
-
Decontaminate work surfaces after use. A 0.1% to 0.5% sodium hypochlorite solution can be effective for similar halogenated compounds[6].
-
Emergency Procedures:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention[1][6]. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists[1][6]. |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[7][10].
-
Keep containers tightly closed to prevent the escape of vapors[3][10].
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases[1][7].
Disposal:
As a halogenated organic compound, waste containing this compound must be treated as hazardous chemical waste[6].
| Waste Type | Disposal Procedure |
| Trace Contaminated Items | Items with minimal residual contamination (e.g., used gloves, wipes) should be placed in a designated hazardous waste container for incineration[6]. |
| Bulk Waste | Unused or expired product, and materials used to clean up spills, should be collected in a clearly labeled, sealed container for hazardous waste disposal[6][7]. Do not dispose of this chemical down the drain[7]. |
Procedural Diagrams
The following diagrams illustrate the key workflows for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rcilabscan.com [rcilabscan.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.ca [fishersci.ca]
- 11. medline.com [medline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
